Product packaging for Bis-PEG13-PFP ester(Cat. No.:)

Bis-PEG13-PFP ester

Numéro de catalogue: B1464128
Poids moléculaire: 1022.9 g/mol
Clé InChI: WJRAPHRYVGETKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-PEG13-PFP ester is a useful research compound. Its molecular formula is C42H56F10O17 and its molecular weight is 1022.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H56F10O17 B1464128 Bis-PEG13-PFP ester

Propriétés

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRAPHRYVGETKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56F10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1022.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. Bis-PEG13-PFP ester has emerged as a valuable homobifunctional crosslinker for a range of applications, from fundamental protein interaction studies to the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its properties, experimental protocols, and key advantages.

Core Concepts: Structure and Reactivity

This compound is a chemical crosslinking reagent characterized by three key components:

  • Two Pentafluorophenyl (PFP) Ester Groups: These are the reactive moieties of the molecule. PFP esters are highly efficient at reacting with primary and secondary amines, such as those found on the side chain of lysine residues in proteins, to form stable amide bonds.[1][2][3]

  • A Polyethylene Glycol (PEG) Spacer: The "PEG13" designation indicates a chain of thirteen ethylene glycol units. This hydrophilic spacer enhances the water solubility of the molecule and the resulting conjugate, which can be advantageous when working with biomolecules in aqueous environments.[1][4]

  • Homobifunctional Nature: The presence of two identical reactive groups (PFP esters) allows for the crosslinking of two amine-containing molecules.

The reaction between a PFP ester and a primary amine proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Key Advantages over Traditional Crosslinkers

The primary advantage of PFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions. PFP esters are less susceptible to hydrolysis, the competing reaction with water that deactivates the reactive group. This increased stability can lead to more efficient and controlled conjugation reactions, particularly at physiological or slightly basic pH. While NHS esters can have a half-life of minutes at pH 8, PFP esters offer a longer window for reaction completion.

Physicochemical and Handling Properties

A summary of the key quantitative and handling properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C42H56F10O17
Molecular Weight ~1022.9 g/mol
Appearance Solid or viscous liquid
Purity ≥98%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C with desiccant

Important Handling Note: this compound is moisture-sensitive. To prevent hydrolysis, it is crucial to store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to avoid condensation. Stock solutions should be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

General Protein Crosslinking Workflow

This protocol outlines the general steps for crosslinking proteins in solution.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction p1 Dissolve Protein(s) in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) r1 Add PFP Ester Stock to Protein Solution (10-50 fold molar excess) p1->r1 p2 Prepare Stock Solution of this compound in Anhydrous DMSO or DMF p2->r1 r2 Incubate at RT (30 min) or 4°C (2 hours) r1->r2 pr1 Quench Reaction (e.g., Tris or Glycine) r2->pr1 pr2 Purify Crosslinked Protein (e.g., Dialysis, SEC) pr1->pr2 pr3 Analyze Results (e.g., SDS-PAGE, Mass Spec) pr2->pr3

General Protein Crosslinking Workflow

Detailed Methodology:

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.0. The final protein concentration is typically in the range of 0.1 mM.

  • Crosslinker Stock Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 250 mM.

  • Reaction Initiation: Add the this compound stock solution to the protein solution to achieve a final concentration that is in 10- to 50-fold molar excess over the protein concentration.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography (SEC).

  • Analysis: Analyze the crosslinking products using techniques such as SDS-PAGE to visualize higher molecular weight species and mass spectrometry to identify crosslinked peptides.

PROTAC Synthesis Workflow

This compound can serve as a linker in the synthesis of PROTACs. The following workflow illustrates a common strategy where a warhead (ligand for the protein of interest) and an anchor (ligand for an E3 ligase) are sequentially conjugated to the linker.

G cluster_synthesis PROTAC Synthesis s1 React Amine-Containing Warhead with Excess This compound s2 Purify Mono-Conjugated Warhead-Linker Intermediate s1->s2 s3 React Purified Intermediate with Amine-Containing E3 Ligase Ligand s2->s3 s4 Purify Final PROTAC Molecule (e.g., HPLC) s3->s4

PROTAC Synthesis Workflow using this compound

Detailed Methodology:

  • First Conjugation: React the amine-containing "warhead" (the ligand for the target protein) with a molar excess of this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA). The reaction progress can be monitored by LC-MS.

  • Purification of Intermediate: Once the mono-conjugated species is predominantly formed, the reaction is stopped, and the desired warhead-PEG13-PFP ester intermediate is purified, typically using reverse-phase HPLC.

  • Second Conjugation: The purified intermediate is then reacted with the amine-containing "anchor" (the E3 ligase ligand). The reaction is again carried out in an anhydrous organic solvent with a non-nucleophilic base.

  • Final Purification: The final PROTAC molecule is purified using reverse-phase HPLC to yield the high-purity product.

Quantitative Data and Comparisons

The table below summarizes typical reaction parameters for PFP ester conjugations.

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine reactivity and ester hydrolysis. Lower pH reduces amine nucleophilicity, while higher pH increases hydrolysis.
Temperature 4°C to 25°CLower temperatures can be used for sensitive biomolecules to minimize degradation.
Reaction Time 30 minutes to overnightDependent on the reactivity of the specific amine and the desired degree of labeling.
Molar Ratio (Ester:Amine) 2:1 to 10:1An excess of the ester drives the reaction towards completion.
Buffer Amine-free (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule.

While it is widely cited that PFP esters are more stable to hydrolysis than NHS esters, one study that directly compared the reactivity and stability of several activated esters, including PFP and NHS esters, found that under their specific conditions (a mixed solvent/buffer system), the NHS ester was more stable than the PFP ester. However, the same study noted that the yield of the amide product from the PFP ester was slightly higher due to the competing hydrolysis of the NHS ester. This highlights the importance of optimizing reaction conditions for each specific application.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker with significant advantages for bioconjugation, particularly due to the enhanced hydrolytic stability of its PFP ester reactive groups. Its hydrophilic PEG spacer further enhances its utility in aqueous environments common in biological research. By understanding its chemical properties and following optimized protocols, researchers in drug development and other scientific fields can effectively utilize this reagent for creating well-defined bioconjugates for a wide array of applications.

References

An In-depth Technical Guide to Bis-PEG13-PFP Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Bis-PEG13-PFP ester, a homobifunctional crosslinking agent. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science.

Core Chemical Properties

This compound is a polyethylene glycol (PEG) linker containing two pentafluorophenyl (PFP) ester terminal groups. The PEG component imparts hydrophilicity and biocompatibility, while the PFP esters provide highly reactive sites for conjugation with primary and secondary amines.[1][2]

PropertyValueReferences
Chemical Name This compound[1]
Synonyms Bis-dPEG®13-PFP ester[3]
CAS Number 1383567-59-6
Molecular Formula C₄₂H₅₆F₁₀O₁₇
Molecular Weight 1022.87 g/mol
Purity Typically ≥95% or ≥98%
Appearance Solid or viscous liquid
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated
Spacer Arm Length 50.0 Å

Reactivity and Advantages

The key feature of this compound lies in the reactivity of its terminal PFP esters. These groups react with nucleophilic primary and secondary amines to form stable amide bonds. This reaction is efficient and forms the basis of its utility as a crosslinking and conjugation agent.

Key Advantages of PFP Esters:

  • Enhanced Stability: Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater resistance to hydrolysis in aqueous media. This allows for more flexible reaction conditions and a wider pH range (typically 7-9).

  • High Reactivity: The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by amines, leading to efficient and rapid conjugation.

  • Homobifunctional Nature: The presence of two identical reactive groups allows for the crosslinking of two amine-containing molecules, making it ideal for creating protein-protein conjugates, hydrogels, or functionalizing nanoparticles.

  • PEG Spacer: The 13-unit PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the conjugated molecule.

Experimental Protocols

While specific protocols are highly dependent on the molecules being conjugated, the following provides a general framework for using this compound.

General Considerations
  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7 and 9. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the PFP ester.

  • Reagent Preparation: this compound is moisture-sensitive. It should be stored desiccated at -20°C and warmed to room temperature before opening to prevent condensation. For use, it should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before addition to the reaction mixture. Do not prepare stock solutions for long-term storage.

  • Molar Excess: The optimal molar excess of this compound over the amine-containing molecule will vary depending on the specific application and the concentration of the reactants. A 10- to 50-fold molar excess is a common starting point for protein crosslinking.

Protocol for Soluble Protein Crosslinking

This protocol is a general guideline for crosslinking proteins in solution.

  • Protein Preparation: Dissolve the protein in an appropriate amine-free conjugation buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

  • Crosslinker Addition: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. Add the crosslinker to the protein solution to achieve the desired final concentration (e.g., a 10-fold molar excess).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be necessary for less concentrated solutions.

  • Quenching: To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).

Protocol for Small Molecule Conjugation

This protocol provides a general method for reacting this compound with a small molecule containing a primary amine.

  • Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent such as DMF, DMSO, THF, or DCM.

  • Reagent Addition: Add 1.2 to 1.5 equivalents of this compound for each primary amine on the small molecule. Add 4 to 10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Reaction: Stir the reaction mixture at room temperature for 6 to 18 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: The final product can be isolated using standard organic synthesis work-up procedures, which may include extraction and column chromatography.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein conjugation using this compound.

G Chemical Reaction of this compound cluster_reactants Reactants cluster_products Products BisPEG13PFP This compound Conjugate Amide Bond Formation (Cross-linked Product) BisPEG13PFP->Conjugate reacts with AmineMolecule Amine-containing Molecule (R-NH2) AmineMolecule->Conjugate PFP Pentafluorophenol (Byproduct) Conjugate->PFP releases

Caption: Reaction of this compound with an amine.

G Experimental Workflow for Protein Conjugation Start Start ProteinPrep 1. Prepare Protein Solution in Amine-Free Buffer Start->ProteinPrep CrosslinkerPrep 2. Prepare Fresh Bis-PEG13-PFP Ester Solution in Anhydrous DMSO ProteinPrep->CrosslinkerPrep Reaction 3. Mix Protein and Crosslinker Incubate (30 min RT or 2h at 4°C) CrosslinkerPrep->Reaction Quench 4. Add Quenching Buffer (e.g., Tris-HCl) Reaction->Quench Purification 5. Purify Conjugate (Dialysis or SEC) Quench->Purification Analysis 6. Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Caption: Workflow for protein conjugation with this compound.

Applications

This compound is a versatile tool in bioconjugation and drug delivery. Its applications include:

  • Antibody-Drug Conjugates (ADCs): Although non-cleavable, similar PEG-PFP esters are used as linkers in the synthesis of ADCs.

  • Nanoparticle Functionalization: The PFP esters can be used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles.

  • Hydrogel Formation: The homobifunctional nature of the molecule allows it to act as a crosslinker in the formation of hydrogels for applications in tissue engineering and controlled drug release.

  • Protein-Protein Conjugation: It can be used to create well-defined protein dimers or to link proteins to other biomolecules.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of reaction conditions is recommended.

References

An In-depth Technical Guide to Bis-PEG13-PFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG13-PFP ester, a homobifunctional crosslinking agent. It details the molecule's structure and physicochemical properties, outlines its applications in studying protein-protein interactions, and provides detailed experimental protocols for its use.

Introduction to this compound

This compound is a chemical crosslinker used to covalently link molecules that possess primary or secondary amine groups. It belongs to the family of polyethylene glycol (PEG) linkers, which are widely utilized in bioconjugation to enhance the solubility and stability of the resulting conjugates. The "Bis" prefix indicates that the molecule has two reactive groups, making it homobifunctional. The "PEG13" denotes a polyethylene glycol chain consisting of 13 ethylene glycol units, which provides a long and flexible spacer arm. The "PFP ester" refers to the pentafluorophenyl ester reactive groups at both ends of the PEG chain.

PFP esters are known for their high reactivity towards amine groups, forming stable amide bonds. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, where they are less prone to hydrolysis. This property leads to more efficient and reliable crosslinking reactions.

Physicochemical Properties

A clear understanding of the molecular characteristics of this compound is crucial for its effective application in experimental design. The key quantitative data for this crosslinker are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C42H56F10O17[1][2]
Molecular Weight ~1022.9 g/mol [1][2]
CAS Number 1383567-59-6[1]
Purity ≥98%
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C

Applications in Research and Drug Development

The primary application of this compound is in the covalent crosslinking of proteins and other biomolecules. Its long, hydrophilic PEG spacer arm makes it particularly useful for:

  • Studying Protein-Protein Interactions: By covalently linking proteins that are in close proximity, this crosslinker can "capture" transient or weak interactions, allowing for their identification and characterization through techniques like SDS-PAGE and mass spectrometry.

  • Structural Elucidation of Protein Complexes: The defined length of the PEG13 spacer can provide distance constraints for mapping the three-dimensional arrangement of subunits within a protein complex.

  • Antibody-Drug Conjugate (ADC) Development: While this specific molecule is homobifunctional, the underlying PFP ester and PEG linker chemistry is highly relevant in the development of ADCs, where a linker connects an antibody to a cytotoxic drug.

  • Surface Modification: It can be used to modify the surfaces of nanoparticles or cells by linking proteins or other molecules.

Reaction Mechanism

The crosslinking reaction with this compound involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure the amine groups are deprotonated and thus more nucleophilic.

Experimental Protocols

Below are detailed protocols for common applications of this compound. It is important to note that these are general guidelines, and optimization may be necessary for specific applications.

Crosslinking of Soluble Proteins to Study Protein-Protein Interactions

This protocol describes the use of this compound to identify interacting proteins in a solution.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or borate buffer) at pH 7.2-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (optional, for identification of crosslinked proteins)

Procedure:

  • Prepare a stock solution of the crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store the stock solution, as the PFP ester is moisture-sensitive.

  • Prepare the protein sample: Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the target molecules for reaction with the crosslinker. The protein concentration should be between 0.5-5 mg/mL.

  • Initiate the crosslinking reaction: Add the crosslinker stock solution to the protein sample with gentle mixing. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point, but the optimal ratio should be determined empirically.

  • Incubate the reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C for sensitive proteins.

  • Quench the reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess PFP ester.

  • Analyze the results: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. For identification of the crosslinked proteins, the bands of interest can be excised from the gel and analyzed by mass spectrometry.

Cell Surface Protein Crosslinking

This protocol is designed to crosslink proteins on the surface of living cells.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Cell suspension in an amine-free buffer (e.g., PBS, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Cell lysis buffer

  • Western blotting or mass spectrometry equipment for analysis

Procedure:

  • Prepare the cells: Wash the cells three times with ice-cold, amine-free PBS (pH 8.0) to remove any proteins and amines from the culture medium. Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.

  • Prepare the crosslinker stock solution: As described in the previous protocol, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate crosslinking: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.

  • Quench the reaction: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Cell Lysis and Analysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer. The cell lysate can then be analyzed by Western blotting to detect the crosslinked protein complexes or by mass spectrometry for a more comprehensive proteomic analysis.

Visualizations

Chemical Structure of this compound

A placeholder for the chemical structure diagram of this compound.

Note: As a text-based AI, I cannot generate a chemical structure image directly. A visual representation would typically be inserted here.

Experimental Workflow for Protein-Protein Interaction Studies

The following diagram illustrates a typical experimental workflow for identifying protein-protein interactions using this compound.

experimental_workflow Workflow for Protein-Protein Interaction Analysis using this compound cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis protein_sample Protein Mixture (in amine-free buffer, pH 7-8) incubation Incubation (30 min - 2h at RT or 4°C) protein_sample->incubation Add Crosslinker crosslinker This compound (freshly prepared in DMSO) crosslinker->incubation quenching Quenching (e.g., Tris buffer) incubation->quenching Stop Reaction sds_page SDS-PAGE quenching->sds_page band_excision Band Excision of Crosslinked Complexes sds_page->band_excision Identify high MW bands in_gel_digestion In-Gel Digestion (e.g., with Trypsin) band_excision->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms data_analysis Data Analysis and Protein Identification lc_ms->data_analysis

References

An In-depth Technical Guide to the Synthesis and Application of Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, characterization, and application of Bis-PEG13-PFP ester, a homobifunctional crosslinker crucial for bioconjugation and drug delivery applications. The document details the chemical principles, experimental protocols, and key technical data associated with this reagent.

Introduction to this compound

This compound is a high-purity, discrete PEG (dPEG®) linker featuring two pentafluorophenyl (PFP) ester terminal groups. The central polyethylene glycol (PEG) chain consists of 13 ethylene glycol units, providing a hydrophilic and flexible spacer of a defined length (approximately 50.0 Å).

PFP esters are highly efficient amine-reactive functional groups used for covalently linking molecules.[1][2] They react with primary and secondary amines under mild conditions to form stable amide bonds.[3][4] A key advantage of PFP esters over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their increased stability towards spontaneous hydrolysis in aqueous media, which leads to more efficient and reproducible conjugation reactions. The homobifunctional nature of this compound allows for the crosslinking of two amine-containing molecules or the dimerization of a single species.

Key Properties and Specifications:

The properties of commercially available this compound are summarized below. These values serve as a benchmark for successful synthesis.

PropertyValueReference(s)
Chemical Name Bis-dPEG®13-PFP ester
CAS Number 1383567-59-6
Molecular Formula C₄₂H₅₆F₁₀O₁₇
Molecular Weight 1022.87 g/mol
Purity ≥90-98%
Appearance Solid or viscous liquid
Solubility Soluble in Dimethylsulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN)
Storage Conditions -20°C, under dessicant
Reactivity Reacts with primary and secondary amines

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from a commercially available Bis-PEG13 alcohol and proceeding through a dicarboxylic acid intermediate. The final step involves the activation of the carboxyl groups with pentafluorophenol.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Purification & Analysis Start Bis-PEG13-Diol Intermediate Bis-PEG13-Dicarboxylic Acid Start->Intermediate Oxidation (e.g., Jones Reagent) Final_Product This compound Intermediate->Final_Product Esterification PFP Pentafluorophenol (PFP) PFP->Final_Product DCC DCC DCC->Final_Product Purification Filtration (removes DCU) & Column Chromatography Final_Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: Overall workflow for the synthesis of this compound.

This protocol details the conversion of the stable dicarboxylic acid intermediate to the activated PFP ester. This is the critical step in producing the final reactive crosslinker. The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification.

Materials:

  • Bis-PEG13-Dicarboxylic Acid

  • Pentafluorophenol (PFP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: In a round-bottom flask dried in an oven, dissolve Bis-PEG13-Dicarboxylic Acid (1 equivalent) and pentafluorophenol (2.2 equivalents) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (2.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Byproduct Removal: Upon completion, the N,N'-dicyclohexylurea (DCU) byproduct will have precipitated as a white solid. Filter the reaction mixture through a celite pad to remove the DCU.

  • Work-up: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Storage: Store the final product at -20°C under an inert atmosphere with a desiccant to prevent hydrolysis.

Application: Conjugation to Amine-Containing Molecules

This compound is primarily used to crosslink molecules containing primary or secondary amines, such as proteins, peptides, or amine-modified oligonucleotides. The reaction forms a stable amide bond and releases pentafluorophenol as a byproduct.

Conjugation_Pathway Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack by Amine Amine Molecule-NH₂ (Protein, Peptide, etc.) Amine->Intermediate Product Stable Amide Bond (Molecule-NH-CO-PEG-) Intermediate->Product Collapse & Release Byproduct Pentafluorophenol (Leaving Group) Intermediate->Byproduct

Caption: Reaction pathway for the conjugation of PFP esters with amines.

This protocol provides a general method for conjugating the this compound to an amine-containing protein, such as an antibody (IgG).

Materials & Buffers:

  • Protein Solution: 1-5 mg/mL of protein in an amine-free buffer.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • PFP Ester Stock Solution: 10-100 mM solution of this compound freshly prepared in anhydrous DMSO or DMF.

  • Quenching Buffer (Optional): 1M Tris-HCl, pH 8.0.

  • Purification: Desalting column or dialysis equipment for buffer exchange.

Reaction Parameters:

ParameterRecommended RangeNotes
pH 7.2 - 8.5Lower pH slows the reaction; higher pH increases the rate of PFP ester hydrolysis.
Temperature 4°C to 25°C (Room Temp)Use 4°C for sensitive proteins to maintain stability.
Reaction Time 1 - 4 hours at RT, or overnight at 4°COptimize based on the reactivity of the protein.
Molar Ratio 2:1 to 10:1 (PFP Ester : Amine)Higher ratios increase the degree of labeling. Must be optimized for the specific application.
Solvent Concentration <10% organic co-solvent (DMSO/DMF) in the final mixHigh concentrations may denature proteins.

Procedure:

  • Protein Preparation: Prepare the protein solution in the chosen amine-free conjugation buffer at a concentration of 1-5 mg/mL.

  • PFP Ester Preparation: Immediately before use, prepare the stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution, as the PFP ester is moisture-sensitive and will hydrolyze.

  • Conjugation Reaction: Add the required volume of the PFP ester stock solution to the stirred protein solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction mixture for the desired time and at the appropriate temperature (e.g., 2 hours at room temperature or overnight at 4°C).

  • Quenching (Optional): To stop the reaction, add the quenching buffer (e.g., Tris) to a final concentration of 20-50 mM and incubate for 15-30 minutes. This will hydrolyze any remaining active PFP esters.

  • Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Analysis: Characterize the resulting conjugate using methods such as SDS-PAGE (to observe molecular weight shifts), HPLC, or mass spectrometry to confirm conjugation and determine the degree of labeling.

References

Bis-PEG13-PFP Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of Bis-PEG13-PFP ester, a homobifunctional crosslinker increasingly utilized in the field of bioconjugation. We will delve into the chemical principles governing its reactivity, its advantages over other common crosslinkers, and provide detailed experimental considerations for its successful application. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful tool in their work.

Core Mechanism of Action: The Chemistry of PFP Esters

This compound is a chemical crosslinker composed of three key components: two pentafluorophenyl (PFP) ester reactive groups and a 13-unit polyethylene glycol (PEG) spacer. The mechanism of action is centered around the high reactivity of the PFP esters towards primary and secondary amines.

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of an amine group (e.g., the ε-amino group of a lysine residue in a protein) attacks the electrophilic carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate which then collapses, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[1]

The high reactivity of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[2] This inherent reactivity offers significant advantages over other commonly used amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters.

Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.

Advantages of PFP Esters over NHS Esters

PFP esters offer several distinct advantages over the more traditional NHS esters, making them a preferred choice for many bioconjugation applications.

  • Increased Stability in Aqueous Solutions: PFP esters are significantly less susceptible to hydrolysis in aqueous buffers compared to NHS esters.[3][4] This enhanced stability allows for more controlled and efficient conjugation reactions, particularly at physiological pH.

  • Higher Reactivity: The strong electron-withdrawing nature of the pentafluorophenyl ring makes PFP esters more reactive towards amines than NHS esters.[2] This can lead to faster reaction times and higher conjugation efficiencies.

  • Preferential Reactivity: Studies have shown that PFP esters can exhibit preferential reactivity with specific lysine residues on proteins, such as the light chain of antibodies. This can lead to more homogeneous and functionally superior conjugates.

The Role of the PEG13 Spacer

The 13-unit polyethylene glycol (PEG) spacer in this compound plays a crucial role in the properties of the resulting conjugate. PEG is a hydrophilic and biocompatible polymer that can:

  • Increase Solubility: The PEG spacer enhances the water solubility of the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules.

  • Reduce Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, can help to reduce the immunogenicity of the conjugated protein or therapeutic agent.

  • Improve Pharmacokinetics: The hydrophilic nature and increased hydrodynamic volume conferred by the PEG spacer can extend the in vivo circulation half-life of the conjugate.

  • Provide a Flexible Spacer Arm: The PEG chain acts as a flexible linker between the two conjugated molecules, which can be important for maintaining the biological activity of the protein.

Quantitative Data and Performance Comparison

Table 1: Comparison of PFP and NHS Ester Properties

PropertyPFP EsterNHS EsterCitation(s)
Susceptibility to Hydrolysis Less susceptibleMore susceptible
Reactivity with Amines More reactiveLess reactive
Optimal Reaction pH 7.0 - 9.07.0 - 8.5

A significant, quantifiable advantage of PFP esters is their ability to achieve preferential labeling of specific lysine residues. A study on the labeling of the anti-EGFR monoclonal antibody Panitumumab demonstrated a dramatic increase in light-chain specificity when using a PFP ester compared to an NHS ester.

Table 2: Light Chain vs. Heavy Chain Labeling of Panitumumab

Activating EsterLight Chain : Heavy Chain RatioCitation(s)
NHS Ester0.1
PFP Ester>10

This preferential light-chain labeling resulted in antibody-fluorophore conjugates with reduced aggregation and improved brightness both in vitro and in vivo.

Experimental Protocols and Considerations

The successful use of this compound requires careful consideration of reaction conditions. The following provides a general framework for a typical conjugation reaction to a protein.

Materials and Reagents
  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

General Conjugation Protocol
  • Protein Preparation: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the reaction is typically between 7.0 and 9.0.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution. Do not prepare aqueous stock solutions for storage as the PFP ester will hydrolyze.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The incubation time will depend on the reactivity of the protein and the desired degree of labeling.

  • Quenching: Stop the reaction by adding a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM. This will react with any excess PFP ester.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Analyze the conjugate to determine the degree of labeling and confirm its integrity. This can be done using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7-9) Conjugation Add Linker to Protein (5-20x molar excess) Protein_Prep->Conjugation Linker_Prep Dissolve Bis-PEG13-PFP in Anhydrous DMF/DMSO Linker_Prep->Conjugation Incubation Incubate at RT (1-4h) or 4°C (overnight) Conjugation->Incubation Quenching Quench with Tris or Glycine Incubation->Quenching Purification Purify Conjugate (SEC, Dialysis) Quenching->Purification Characterization Analyze Conjugate (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: A typical experimental workflow for protein conjugation with this compound.

Important Considerations
  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the PFP ester.

  • Moisture Sensitivity: this compound is moisture-sensitive. Store the reagent at -20°C with a desiccant and allow it to warm to room temperature before opening to prevent condensation.

  • Optimization: The optimal reaction conditions (pH, temperature, molar ratio, and incubation time) should be determined empirically for each specific protein and application to achieve the desired degree of labeling and preserve protein activity.

Conclusion

This compound is a highly efficient and versatile homobifunctional crosslinker for the conjugation of amine-containing molecules. Its superior stability in aqueous solutions and high reactivity, coupled with the beneficial properties of the PEG spacer, make it an excellent choice for a wide range of applications in drug delivery, diagnostics, and fundamental research. By understanding the core mechanism of action and carefully optimizing experimental conditions, researchers can effectively utilize this powerful tool to create well-defined and functional bioconjugates.

References

An In-Depth Technical Guide to the Homobifunctional Crosslinker: Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG13-PFP ester, a homobifunctional crosslinking agent. It details the reagent's chemical properties, mechanism of action, key advantages, and common applications, with a focus on its use in studying protein-protein interactions and its potential in antibody-drug conjugate (ADC) development.

Introduction

This compound is a chemical crosslinker used to covalently link molecules that possess primary or secondary amine groups.[1] It belongs to a class of reagents that are instrumental in elucidating protein structure, mapping protein-protein interactions, and constructing complex bioconjugates.[2]

Its structure is characterized by three key components:

  • Two Pentafluorophenyl (PFP) Ester Groups: These are highly reactive functional groups at each end of the molecule that specifically target primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form stable, covalent amide bonds.[2][3] PFP esters are notably more resistant to spontaneous hydrolysis in aqueous solutions compared to their more common N-hydroxysuccinimide (NHS) ester counterparts, leading to higher reaction efficiency.[1]

  • A Homobifunctional Nature: Having identical reactive groups on both ends, this crosslinker is ideal for intramolecular crosslinking (linking sites within the same protein) or for creating polymers from monomeric units.

  • A Polyethylene Glycol (PEG) Spacer: The central spacer consists of 13 ethylene glycol units. This PEG chain is hydrophilic, which enhances the water solubility of the reagent and the resulting conjugate. This property helps to reduce the aggregation of conjugated proteins and can decrease the immunogenicity of the spacer itself.

Chemical and Physical Properties

The defined structure and molecular weight of this compound allow for precise control over crosslinking applications.

PropertyValueReference(s)
Chemical Name bis(perfluorophenyl) 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioate
Molecular Formula C₄₂H₅₆F₁₀O₁₇
Molecular Weight 1022.87 g/mol
Spacer Arm Length 50.0 Å
Purity Typically ≥95% or ≥98%
Appearance Solid or viscous liquid
Solubility Soluble in organic solvents like DMSO, DMF, and DCM
Reactive Groups Pentafluorophenyl (PFP) Ester
Target Functional Group Primary and Secondary Amines (-NH₂)
Storage Conditions -20°C, stored with desiccant to protect from moisture

Mechanism of Action: Amine-Reactive Crosslinking

This compound facilitates the formation of a stable amide bond by reacting with nucleophilic primary amines. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the PFP ester. This results in the formation of a covalent amide linkage and the release of pentafluorophenol (PFP) as a byproduct. This reaction is most efficient in the pH range of 7 to 9.

Reaction_Mechanism PFP_Ester Protein-Spacer-PFP Ester Amide_Bond Stable Amide Bond (Protein-Spacer-NH-Target Protein) PFP_Ester->Amide_Bond + Target Protein-NH₂ Protein_Amine Target Protein-NH₂ (e.g., Lysine) PFP Pentafluorophenol (Byproduct) Amide_Bond->PFP

Mechanism of PFP ester reaction with a primary amine.

Key Applications

The unique properties of this compound make it a valuable tool in several areas of life science research.

  • Structural Proteomics: It is frequently used in low-resolution 3-D studies of protein structure and for analyzing protein-protein interactions. By crosslinking nearby lysine residues, it provides distance constraints that are crucial for computational modeling of protein complexes.

  • Antibody-Drug Conjugates (ADCs): The PEG spacer and efficient amine-reactive chemistry are advantageous in the development of ADCs. It can be used to link cytotoxic drugs to antibodies, where the PEG component can improve the solubility and pharmacokinetic profile of the final conjugate.

  • Surface Modification: The crosslinker can be used to functionalize surfaces of nanoparticles or other materials with proteins, peptides, or other amine-containing ligands for drug delivery and diagnostic applications.

Experimental Protocols

Below are detailed methodologies for a typical protein crosslinking experiment. Note that optimal conditions, such as the molar excess of the crosslinker, may require empirical testing for specific applications.

Preparation of Reagents

Important Considerations Before Starting:

  • Moisture Sensitivity: PFP esters are moisture-sensitive and susceptible to hydrolysis. The reagent vial should be equilibrated to room temperature before opening to prevent condensation.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target reaction. Suitable buffers include phosphate, borate, carbonate/bicarbonate, or HEPES at a pH of 7.0-9.0.

  • Stock Solution: this compound is often a viscous liquid or low-melting solid that is difficult to weigh accurately. It is recommended to prepare a stock solution (e.g., 250 mM) in a dry organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in solution for extended periods.

Protocol for Crosslinking Proteins in Solution

This protocol is designed for a typical experiment to identify protein-protein interactions within a purified complex.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein sample (in amine-free buffer)

  • Conjugation Buffer (e.g., 20 mM HEPES, 20 mM NaCl, pH 7.8)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Sample: Dissolve or dialyze the protein sample into the chosen amine-free Conjugation Buffer. A typical protein concentration is 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

  • Prepare Crosslinker Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 250 mM).

  • Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. A 10- to 50-fold molar excess of crosslinker over the protein is a common starting point. For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 1 mM (a 10-fold excess) is recommended. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C. Incubation at 4°C can help minimize protein degradation or non-specific interactions.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume). Incubate for 15 minutes at room temperature. This will consume any unreacted PFP esters.

  • Analyze Results: The crosslinked products can be analyzed by various methods:

    • SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to crosslinked proteins.

    • Mass Spectrometry (XL-MS): For detailed identification of the crosslinked peptides and the specific amino acid residues involved, providing insights into protein topology and interaction interfaces.

The following diagram illustrates a typical workflow for a Crosslinking-Mass Spectrometry (XL-MS) experiment.

XLMS_Workflow prep 1. Sample Preparation (Protein Complex in Amine-Free Buffer) crosslink 2. Crosslinking (Add this compound, Incubate 30 min @ RT) prep->crosslink quench 3. Quenching (Add Tris or Glycine Buffer) crosslink->quench sds 4. SDS-PAGE Analysis (Confirm crosslinking) quench->sds digest 5. In-gel or In-solution Proteolytic Digestion (e.g., Trypsin) sds->digest lcms 6. LC-MS/MS Analysis (Detect crosslinked peptides) digest->lcms data 7. Data Analysis (Identify crosslinked sites using specialized software) lcms->data model 8. Structural Modeling (Apply distance constraints) data->model

Workflow for Crosslinking-Mass Spectrometry (XL-MS).

Conclusion

This compound is a highly efficient and versatile homobifunctional crosslinker. Its superior stability in aqueous solutions compared to NHS esters, combined with the solubility-enhancing properties of its PEG spacer, makes it an excellent choice for researchers in proteomics and drug development. When used in conjunction with modern analytical techniques like mass spectrometry, this reagent provides powerful insights into protein structure and the intricate networks of protein-protein interactions that govern cellular processes.

References

The Strategic Role of the PEG13 Spacer in Bis-PFP Ester Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of highly targeted biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has underscored the critical importance of the linker component connecting the targeting moiety to the payload. The Bis-PFP (pentafluorophenyl) ester, a homobifunctional crosslinker, provides a stable and efficient means of conjugating amine-containing molecules. The incorporation of a discrete 13-unit polyethylene glycol (PEG13) spacer within this crosslinker imparts significant advantages that address key challenges in drug development, including solubility, stability, and pharmacokinetic profiles. This technical guide delves into the multifaceted role of the PEG13 spacer, presenting quantitative data, detailed experimental protocols, and visualizations to elucidate its impact on bioconjugate performance.

Core Concepts: The Physicochemical and Pharmacological Advantages of the PEG13 Spacer

The integration of a PEG13 spacer into a Bis-PFP ester crosslinker offers a range of benefits derived from the inherent properties of polyethylene glycol. These advantages are crucial for the successful development of robust and effective bioconjugates.

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs and other therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility of the final bioconjugate.[1] The hydrophilic nature of the PEG13 spacer significantly increases the overall water solubility of the conjugate, mitigating aggregation and improving its formulation and handling characteristics.[1] This enhanced hydrophilicity is a key factor in achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.

Improved Pharmacokinetics and Biodistribution: The PEG13 spacer creates a hydration shell around the payload, which can shield it from nonspecific interactions with serum proteins and non-target cells. This "stealth" effect leads to a longer circulation half-life and reduced plasma clearance.[1][2] Consequently, the bioconjugate has greater potential to accumulate at the target site, enhancing its therapeutic index. While longer PEG chains generally correlate with longer half-lives, a discrete PEG13 spacer provides a balance of improved pharmacokinetics without excessive steric hindrance.

Reduced Immunogenicity: The flexible and hydrophilic PEG chain can mask potential immunogenic epitopes on the linker or payload, thereby reducing the risk of an adverse immune response against the bioconjugate.[3]

Precise Spatial Control: The defined length of the PEG13 spacer provides optimal spatial separation between the conjugated molecules. In ADCs, this prevents the payload from sterically hindering the antibody's binding to its target antigen. For PROTACs, the linker length is critical for orienting the target protein and the E3 ligase to facilitate efficient ternary complex formation and subsequent protein degradation.

Superior Reactivity and Stability of PFP Esters: The pentafluorophenyl (PFP) ester functional groups of the crosslinker offer distinct advantages over the more common N-hydroxysuccinimide (NHS) esters. PFP esters are generally more reactive towards primary and secondary amines and are less susceptible to hydrolysis in aqueous media, leading to more efficient and stable amide bond formation.

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer significantly influences the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize quantitative data from studies on ADCs, illustrating the trends that a PEG13 spacer would be expected to follow.

Table 1: Impact of PEG Spacer Length on ADC Hydrophilicity
ADC Construct Relative Hydrophilicity (Lower HIC Retention Time)
ADC with No PEG SpacerBaseline
ADC with PEG4 SpacerIncreased
ADC with PEG8 SpacerFurther Increased
ADC with PEG12/13 Spacer (Expected)High
ADC with PEG24 SpacerVery High
Note: This table illustrates the general trend of increased hydrophilicity with increasing PEG length, as measured by Hydrophobic Interaction Chromatography (HIC). A shorter retention time indicates a more hydrophilic ADC.
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics
ADC Construct (DAR 8) Plasma Clearance (mL/kg/day) Exposure (AUC)
ADC with No PEG SpacerHighLow
ADC with PEG2 SpacerModerately HighModerate
ADC with PEG4 SpacerModerateModerately High
ADC with PEG8 SpacerLowHigh
ADC with PEG12/13 Spacer (Expected)LowHigh
ADC with PEG24 SpacerLowHigh
Data adapted from studies on ADCs with varying PEG spacer lengths. The trend shows that longer PEG chains (plateauing around 8-12 units) significantly decrease clearance and increase overall drug exposure.
Table 3: Effect of PEG Spacer Length on ADC Tolerability
ADC Construct (High Dose) Observed Toxicity
ADC with No PEG or Short PEG SpacerSignificant weight loss, elevated liver enzymes, bone marrow depletion
ADC with PEG8 SpacerMinimal weight loss, stable liver enzymes, minimal bone marrow effects
ADC with PEG12/13 Spacer (Expected)Minimal to no adverse effects
Longer PEG spacers have been shown to improve the tolerability of ADCs by reducing off-target toxicity.

Mandatory Visualization

PEG13_Spacer_Role cluster_linker Bis-PFP Ester with PEG13 Spacer cluster_properties Physicochemical & Pharmacological Properties cluster_outcomes Therapeutic Outcomes PEG13_Spacer Hydrophilic & Flexible PEG13 Spacer Solubility Increased Solubility PEG13_Spacer->Solubility imparts PK Improved Pharmacokinetics PEG13_Spacer->PK improves Immunogenicity Reduced Immunogenicity PEG13_Spacer->Immunogenicity reduces Spacing Optimal Spacing PEG13_Spacer->Spacing provides Stability Greater Stability & Higher DAR Solubility->Stability Efficacy Enhanced Efficacy PK->Efficacy Safety Improved Safety Profile Immunogenicity->Safety Spacing->Efficacy Stability->Efficacy Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Purification & Analysis Prep_Linker Dissolve Bis-PEG13-PFP Ester in Anhydrous DMSO Conjugation Add Linker to Antibody Solution (5-20x Molar Excess) Prep_Linker->Conjugation Prep_Protein Buffer Exchange Antibody into Conjugation Buffer (pH 7.2-8.0) Prep_Protein->Conjugation Incubation Incubate for 1-4h at RT (or overnight at 4°C) Conjugation->Incubation Quenching Quench with Tris Buffer Incubation->Quenching Purification Purify via Size-Exclusion Chromatography (SEC) Quenching->Purification Analysis Characterize Conjugate (DAR, Purity, Aggregation) Purification->Analysis

References

Solubility Profile of Bis-PEG13-PFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bis-PEG13-PFP ester, a homobifunctional crosslinker critical in bioconjugation and drug development. Understanding the solubility of this reagent is paramount for its effective handling, reaction optimization, and the successful synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines its solubility in various solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide laboratory practices.

Core Concepts in Solubility

The solubility of this compound is governed by the interplay of its distinct structural components: the hydrophilic polyethylene glycol (PEG) spacer and the hydrophobic pentafluorophenyl (PFP) ester reactive groups. The long PEG13 chain (13 ethylene glycol units) is designed to impart significant aqueous solubility to the molecule and its conjugates.[1] Conversely, the PFP esters, while highly reactive towards primary amines, are inherently more hydrophobic. This dual nature dictates the compound's behavior in different solvent systems.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on information from suppliers and analogous compounds, the following table summarizes its known solubility characteristics. The data indicates a strong preference for polar aprotic organic solvents. While the PEG linker enhances water solubility, the presence of the hydrophobic PFP esters suggests that its aqueous solubility may be limited and potentially require the use of co-solvents for higher concentrations.

SolventAbbreviationTypeKnown SolubilityTemperature
Dimethyl SulfoxideDMSOPolar AproticSolubleRoom Temperature
DichloromethaneDCMPolar AproticSolubleRoom Temperature
DimethylformamideDMFPolar AproticSolubleRoom Temperature
Water / Aqueous Buffers-Polar ProticUp to approx. 10 mM (may require co-solvent)[2]Room Temperature

Note: For aqueous solutions, it is often recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution in the desired buffer.[2]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, standardized experimental protocols are necessary. Both kinetic and thermodynamic solubility assays are relevant, with the choice depending on the specific application and stage of research.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery and formulation screening to rapidly assess solubility.

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Nephelometer or UV-Vis spectrophotometer

  • Incubator/shaker

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new microtiter plate containing the aqueous buffer (e.g., 98 µL of PBS). This ensures a low final concentration of the organic co-solvent.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours).[3]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates precipitation.[3]

    • Direct UV Assay: After incubation, measure the UV absorbance at a relevant wavelength. A non-linear increase in absorbance with concentration can indicate precipitation. For more accuracy, the solution can be filtered or centrifuged to remove precipitate before measurement.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard for lead optimization and formulation development.

Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.

Materials:

  • Solid this compound

  • Selected solvent (e.g., specific buffer, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful collection of the supernatant. Filtration may also be used, but care must be taken to avoid adsorption of the compound to the filter membrane.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Dilute the saturated supernatant and analyze it using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Determine the concentration of the compound in the saturated supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

Visualization of Workflows and Concepts

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the solubility of this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_kinetic Kinetic Assay cluster_thermo Thermodynamic Assay start Define Solvent System stock Prepare Stock Solution (DMSO) start->stock solid Weigh Solid Compound start->solid k_add Add Stock to Buffer stock->k_add t_add Add Excess Solid to Solvent solid->t_add k_incubate Incubate (e.g., 2h) k_add->k_incubate k_measure Measure Precipitation (Nephelometry/UV) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_incubate Equilibrate (e.g., 24-48h) t_add->t_incubate t_separate Separate Solid/Liquid (Centrifuge/Filter) t_incubate->t_separate t_quantify Quantify Supernatant (HPLC/LC-MS) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Workflow for Solubility Determination

Factors_Affecting_Solubility cluster_molecular Molecular Properties cluster_solvent Solvent Properties cluster_conditions External Conditions compound This compound Solubility peg PEG13 Chain (Hydrophilic) peg->compound Increases pfp PFP Esters (Hydrophobic) pfp->compound Decreases polarity Polarity polarity->compound ph pH (Aqueous) ph->compound Affects hydrolysis cosolvent Co-solvents cosolvent->compound Can increase temp Temperature temp->compound ionic Ionic Strength ionic->compound

Factors Influencing Solubility

References

An In-Depth Technical Guide to the Reactivity of Bis-PEG13-PFP Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG13-PFP ester, a homobifunctional crosslinking agent, with a specific focus on its reactivity towards primary amines. This document details the reagent's chemical properties, reaction kinetics, and stability, offering a valuable resource for its application in bioconjugation, drug delivery, and proteomics research. A detailed experimental protocol for studying protein-protein interactions within the Akt signaling pathway using a two-step crosslinking approach is also presented.

Introduction to this compound

This compound is a chemical crosslinker characterized by two pentafluorophenyl (PFP) ester functional groups connected by a 13-unit polyethylene glycol (PEG) spacer.[1][2] The PFP esters are highly reactive towards primary amines, forming stable amide bonds, while the hydrophilic PEG linker enhances the water solubility of the reagent and the resulting conjugate.[3][4] This combination of properties makes this compound a versatile tool for covalently linking molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Formula C42H56F10O17
Molecular Weight 1022.9 g/mol
CAS Number 1383567-59-6
Appearance Solid or viscous liquid
Solubility Soluble in organic solvents like DMSO and DMF
Storage -20°C, desiccated

Reactivity with Primary Amines

The core functionality of this compound lies in the reactivity of its PFP ester groups with primary amines. This reaction, known as aminolysis, results in the formation of a highly stable amide bond and the release of pentafluorophenol as a byproduct.

Mechanism of Amide Bond Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester. This is followed by the departure of the pentafluorophenoxide leaving group, which is a good leaving group due to the electron-withdrawing nature of the fluorine atoms on the phenyl ring.

Advantages of PFP Esters over NHS Esters

PFP esters offer several advantages over the more commonly used N-hydroxysuccinimide (NHS) esters for amine-reactive crosslinking:

  • Increased Stability to Hydrolysis: PFP esters are significantly less susceptible to hydrolysis in aqueous solutions compared to NHS esters. This is a critical advantage as hydrolysis is a competing reaction that deactivates the crosslinker. The higher stability of PFP esters allows for more efficient conjugation reactions, especially at physiological or slightly basic pH.

  • Higher Reactivity: While more stable against hydrolysis, PFP esters exhibit high reactivity towards primary amines, leading to efficient amide bond formation.

Factors Influencing the Reaction

Several factors can influence the efficiency of the conjugation reaction between this compound and primary amines:

  • pH: The reaction is highly pH-dependent. An optimal pH range of 7.2 to 8.5 is generally recommended. At lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing down the reaction. At higher pH, the rate of hydrolysis of the PFP ester increases, leading to a lower conjugation yield.

  • Concentration of Reactants: The rate of the bimolecular reaction is dependent on the concentration of both the this compound and the amine-containing molecule. Using a molar excess of the PFP ester can help drive the reaction to completion.

  • Temperature and Time: The reaction can be carried out at room temperature for 1-4 hours or at 4°C overnight. The optimal temperature and incubation time will depend on the specific reactants and their stability.

  • Solvent: this compound should be dissolved in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prevent premature hydrolysis.

  • Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester. Amine-free buffers like phosphate-buffered saline (PBS), borate, or HEPES are recommended.

Quantitative Data on PFP Ester Reactivity

pHTFP Ester Half-life (t½)NHS Ester Half-life (t½)Reference(s)
7.011.6 hours4.8 hours
8.04.9 hours1.2 hours
10.039 minutes4 minutes

Note: Data is for a tetrafluorophenyl (TFP) ester on a self-assembled monolayer and is presented as a representative comparison of the relative stability of fluorinated phenyl esters versus NHS esters.

Experimental Protocol: A Case Study in the Akt Signaling Pathway

This section provides a detailed experimental protocol for the identification of protein-protein interactions within the Akt signaling pathway using a two-step chemical crosslinking approach. This method utilizes a homobifunctional crosslinker like this compound to stabilize protein complexes for subsequent analysis by co-immunoprecipitation and mass spectrometry (co-IP/MS).

Background: The Akt Signaling Pathway

The Akt signaling pathway is a crucial intracellular pathway that plays a central role in regulating cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Key protein-protein interactions govern the activation and downstream signaling of Akt. A simplified representation of the Akt signaling pathway is shown below, highlighting potential interactions that can be investigated using crosslinking.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FoxO) Akt->Downstream Phosphorylates & Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: A simplified diagram of the Akt signaling pathway.

Experimental Workflow

The following diagram illustrates the experimental workflow for identifying Akt-interacting proteins using a two-step crosslinking approach.

Experimental_Workflow Start Start: Cell Culture (e.g., expressing tagged Akt) Lysis Cell Lysis (non-denaturing buffer) Start->Lysis IP Immunoprecipitation (IP) with anti-tag antibody Lysis->IP Crosslinking Crosslinking with this compound IP->Crosslinking Wash Wash to remove non-specific binders Crosslinking->Wash Elution Elution of crosslinked complexes Wash->Elution Analysis Analysis by SDS-PAGE and Mass Spectrometry Elution->Analysis End Identification of Akt-interacting proteins Analysis->End

Caption: Workflow for identifying protein-protein interactions.

Detailed Protocol

Materials:

  • Cells expressing the protein of interest (e.g., HA-tagged Akt)

  • Cell lysis buffer (non-denaturing, amine-free, e.g., modified RIPA buffer without Tris)

  • Antibody against the protein of interest (e.g., anti-HA antibody)

  • Protein A/G magnetic beads

  • This compound

  • Anhydrous DMSO

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometry facility

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Lyse the cells in a non-denaturing, amine-free lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G magnetic beads.

    • Incubate the pre-cleared lysate with the antibody against the protein of interest overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Crosslinking:

    • Wash the beads with the bound protein complexes several times with wash buffer.

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Resuspend the beads in an amine-free buffer (e.g., PBS, pH 7.4) and add the this compound solution to a final concentration of 1-5 mM.

    • Incubate at room temperature for 30-60 minutes with gentle mixing.

  • Quenching and Elution:

    • Quench the crosslinking reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Wash the beads extensively with wash buffer to remove unreacted crosslinker and non-specifically bound proteins.

    • Elute the crosslinked protein complexes by boiling the beads in 2x Laemmli sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest (including the high molecular weight crosslinked complexes).

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of biology and drug development. Its enhanced stability to hydrolysis and high reactivity with primary amines make it an excellent choice for a variety of bioconjugation applications, including the study of protein-protein interactions. The provided experimental protocol for investigating the Akt signaling pathway serves as a practical guide for leveraging the capabilities of this crosslinker to unravel complex biological networks. Careful consideration of the reaction parameters outlined in this guide will enable researchers to achieve optimal results in their specific applications.

References

Hydrolytic stability of Bis-PEG13-PFP ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrolytic Stability of Bis-PEG13-PFP Ester

For researchers, scientists, and professionals in drug development, the stability of crosslinking agents is a critical parameter influencing the efficacy, safety, and reproducibility of bioconjugates, including antibody-drug conjugates (ADCs). The this compound is a homobifunctional crosslinker valued for its defined-length polyethylene glycol (PEG) spacer and its amine-reactive pentafluorophenyl (PFP) ester groups.[1][2][3] This guide provides a comprehensive overview of the hydrolytic stability of the PFP ester moiety, a key factor in its utility.

Introduction to PFP Ester Stability

Pentafluorophenyl (PFP) esters are classified as active esters, designed for efficient reaction with primary and secondary amines to form stable amide bonds.[4][5] A significant advantage of PFP esters over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their enhanced resistance to spontaneous hydrolysis in aqueous environments. This superior stability provides a wider time frame for conjugation reactions, leading to more consistent and efficient bioconjugation outcomes.

The hydrolytic degradation of the PFP ester is the primary competing reaction during conjugation. The rate of this hydrolysis is significantly influenced by the pH of the reaction medium, with the stability decreasing as the pH increases.

Mechanism of PFP Ester Hydrolysis

The hydrolysis of a PFP ester is a chemical reaction in which a water molecule cleaves the ester bond, resulting in the corresponding carboxylic acid and the release of pentafluorophenol. This reaction renders the crosslinker inactive and unable to react with its target amine.

Hydrolysis_Mechanism PFP_Ester R-C(=O)O-PFP (this compound) Carboxylic_Acid R-C(=O)OH (Inactive Carboxylic Acid) PFP_Ester->Carboxylic_Acid Hydrolysis PFP_Phenol HO-PFP (Pentafluorophenol) H2O H₂O (Water)

Caption: General mechanism for the hydrolysis of a PFP ester.

Comparative Hydrolytic Stability Data

The following table summarizes the comparative stability based on qualitative data from the literature. It is intended to be illustrative of the general behavior of these active esters.

pHNHS Ester Half-life (Aqueous Buffer)PFP Ester Stability Profile
≤ 7.0 Measured in hoursHigh stability, minimal hydrolysis over several hours.
8.0 Measured in minutesMore stable than NHS esters, but hydrolysis rate increases.
≥ 8.5 Very short (seconds to minutes)Hydrolysis becomes a significant competing reaction.

Experimental Protocol for Assessing Hydrolytic Stability

To quantify the hydrolytic stability of an active ester like this compound, a standard method involves incubating the compound in buffers of varying pH and monitoring its disappearance over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective:

To determine the hydrolytic half-life (t½) of this compound at different pH values (e.g., 7.0, 7.4, 8.0, 8.5) at a controlled temperature.

Materials:
  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate buffer (e.g., 100 mM sodium phosphate), pH 7.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate buffer (100 mM), pH 8.0 and 8.5

  • Quenching solution (e.g., 1 M n-butylamine in DMSO)

  • RP-HPLC system with a C18 column and a UV detector

  • Thermostatted incubator or water bath

Methodology:
  • Preparation of Stock Solution:

    • Due to the moisture sensitivity of PFP esters, dissolve this compound in anhydrous DMSO immediately before use to create a concentrated stock solution (e.g., 100 mM). Do not store aqueous solutions of the ester.

  • Incubation:

    • For each pH condition, bring the respective buffer to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the hydrolysis reaction by diluting the DMSO stock solution of this compound into the pre-warmed buffer to a final concentration (e.g., 1 mM). Ensure the final percentage of DMSO is low (e.g., <5%) to minimize its effect on the reaction.

    • Start a timer immediately upon addition.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis and any remaining active ester by adding the aliquot to a solution containing a large excess of a primary amine, such as n-butylamine. This converts the remaining, unhydrolyzed PFP ester into a stable amide derivative that can be easily quantified.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC. The mobile phase will typically be a gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA).

    • Monitor the disappearance of the starting this compound (if quenching is not used) or the formation of the stable amide derivative (if quenching is used). The latter is often more robust.

    • Create a calibration curve using known concentrations of the analyte to quantify its concentration in each sample.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the remaining active ester (or its amide derivative) versus time for each pH value.

    • Determine the pseudo-first-order rate constant (k) from the slope of the resulting line (slope = -k).

    • Calculate the half-life (t½) for each pH condition using the equation: t½ = 0.693 / k .

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare fresh 100 mM This compound stock in anhydrous DMSO Incubate Dilute stock into each buffer at 25°C to start hydrolysis reaction Stock->Incubate Buffers Prepare buffers at varying pH (7.0-8.5) Buffers->Incubate Sample Withdraw aliquots at time points (t=0, 15, ...) Incubate->Sample Quench Quench with excess n-butylamine Sample->Quench HPLC Analyze quenched samples by RP-HPLC Quench->HPLC Data Plot ln[Ester] vs. time Calculate rate constant (k) and half-life (t½) HPLC->Data

Caption: Workflow for determining the hydrolytic stability of PFP esters.

Conclusion

The this compound is a valuable tool in bioconjugation, largely due to the enhanced hydrolytic stability of its PFP ester reactive groups compared to traditional NHS esters. This stability allows for more controlled and efficient conjugation to amine-containing molecules. Understanding the factors that influence its hydrolysis, particularly pH, is essential for optimizing reaction conditions and achieving reproducible results. The experimental protocol outlined provides a robust framework for researchers to quantify the stability of this and other active esters, ensuring the development of well-characterized and stable bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG13-PFP Ester Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG13-PFP ester is a homobifunctional crosslinking reagent used to covalently link proteins and other amine-containing molecules. This reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer. The PFP esters react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

The integrated PEG linker offers several advantages in bioconjugation, including increased hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation. PEGylation, the process of attaching PEG chains to molecules, is a well-established method for enhancing the pharmacokinetic properties of therapeutic proteins and peptides.

Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous solutions, leading to higher reaction efficiencies and more consistent conjugation results. This makes this compound a valuable tool for a variety of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the development of proteolysis-targeting chimeras (PROTACs).

Chemical Properties and Reaction Mechanism

This compound is a water-soluble molecule that reacts with primary amines over a pH range of 7.2 to 8.5. The reaction involves the nucleophilic attack of an unprotonated amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.

The hydrophilic PEG spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers. The discrete length of the PEG13 chain provides a defined spacer distance between the conjugated molecules.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight~1022.87 g/mol [N/A]
Spacer Arm Length13 PEG units[N/A]
Reactive GroupsPentafluorophenyl (PFP) ester[N/A]
ReactivityPrimary amines[N/A]
SolubilityWater, DMSO, DMF[N/A]
Table 2: Recommended Reaction Conditions for Protein Crosslinking
ParameterRecommended RangeNotes
pH 7.2 - 8.5Lower pH reduces reactivity; higher pH increases hydrolysis.
Temperature 4°C - 25°CLower temperatures can be used for sensitive proteins.
Reaction Time 30 minutes - 2 hoursCan be extended overnight at 4°C if necessary.
Molar Excess of Crosslinker 10- to 50-fold over proteinOptimal ratio should be determined empirically.
Protein Concentration 0.1 - 5 mg/mLHigher concentrations can improve crosslinking efficiency.
Table 3: Recommended Buffers for PFP Ester Crosslinking
Recommended BuffersBuffers to Avoid
Phosphate-buffered saline (PBS)Tris-buffered saline (TBS)
HEPESGlycine-containing buffers
BorateOther primary amine-containing buffers

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Soluble Proteins

Materials:

  • This compound

  • Protein of interest

  • Amine-free reaction buffer (e.g., PBS, HEPES, Borate, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the chosen reaction buffer at a concentration of 0.1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-100 mM.

  • Initiate Crosslinking Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Remove excess crosslinker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Antibody-Drug Conjugate (ADC) Screening

This protocol describes a general workflow for screening the conjugation of a small molecule drug to an antibody using this compound as a linker.

Materials:

  • Antibody of interest

  • Amine-containing small molecule drug

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., protein A chromatography, SEC)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Crosslinker-Drug Conjugation: a. In a separate reaction, conjugate the this compound to the amine-containing small molecule drug. The stoichiometry will depend on the desired drug-to-linker ratio. b. Purify the linker-drug conjugate.

  • Antibody Conjugation: a. Add the purified linker-drug conjugate to the antibody solution at a defined molar ratio. b. Incubate for 1-4 hours at room temperature.

  • Quenching and Purification: a. Quench the reaction with quenching buffer. b. Purify the ADC using an appropriate chromatography method to remove unconjugated antibody, linker, and drug.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and functionality.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p Protein Sample mix Mix & Incubate (pH 7.2-8.5, RT, 1-2h) p->mix c This compound c->mix quench Quench Reaction (e.g., Tris buffer) mix->quench purify Purification (SEC/Dialysis) quench->purify analyze Analysis (SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for protein crosslinking.

adc_workflow cluster_components Components cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization mab Monoclonal Antibody conjugate Conjugation Reaction mab->conjugate linker This compound linker->conjugate drug Cytotoxic Drug drug->conjugate purify Purification conjugate->purify characterize Characterization (DAR, etc.) purify->characterize

Caption: Antibody-Drug Conjugate (ADC) production workflow.

protac_synthesis cluster_ternary Ternary Complex Formation poi_ligand Protein of Interest (POI) Ligand protac PROTAC Molecule poi_ligand->protac Binds to e3_ligand E3 Ligase Ligand e3_ligand->protac Binds to peg_linker This compound (or derivative) peg_linker->protac Links poi Target Protein (POI) protac->poi e3 E3 Ubiquitin Ligase protac->e3 ub Ubiquitination poi->ub e3->ub degradation Proteasomal Degradation ub->degradation

Caption: PROTAC synthesis and mechanism of action.

Application Notes and Protocols for PROTAC Development Using Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and cell permeability.[1]

Among the various linker strategies, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3] This document provides detailed application notes and protocols for the use of Bis-PEG13-PFP ester , a homobifunctional PEG linker, in the development of PROTACs. The pentafluorophenyl (PFP) ester groups provide a reliable method for conjugation to amine-containing molecules, offering greater stability in aqueous solutions compared to other amine-reactive esters like NHS esters.[4]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

PROTAC Mechanism of Action

Properties of this compound

This compound is a homobifunctional crosslinker featuring a 13-unit polyethylene glycol chain flanked by two pentafluorophenyl ester groups.

PropertyValue
Molecular Formula C42H56F10O17
Molecular Weight 1022.88 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM
Reactive Groups Pentafluorophenyl (PFP) Esters
Reactivity Reacts with primary and secondary amines to form stable amide bonds.

PFP esters are preferred for bioconjugation due to their increased stability against hydrolysis in aqueous buffers compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.

Representative Data for a PEG13-Linked PROTAC

While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, studies have shown that systematic variation of PEG linker length can significantly impact PROTAC efficacy. Longer linkers can be beneficial for certain targets by providing the necessary flexibility and span to facilitate productive ternary complex formation. The following table presents representative data for a hypothetical BRD4-targeting PROTAC utilizing a PEG13 linker, based on trends observed in published studies for PROTACs with varying PEG chain lengths. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.

ParameterRepresentative ValueDescription
Target Protein BRD4Bromodomain-containing protein 4
E3 Ligase Ligand Pomalidomide (for CRBN)Cereblon E3 ubiquitin ligase
Cell Line MV4-11 (Human leukemia)
DC50 ~1.5 nMConcentration for 50% maximal degradation
Dmax >95%Maximum percentage of protein degradation
Binding Affinity (BRD4) ~150 nM
Binding Affinity (CRBN) ~2 µM
Cellular Permeability (PAMPA) Moderate to HighPassive diffusion across artificial membrane
In vivo Half-life (mouse) ~4-6 hours

Note: The presented data is a plausible extrapolation based on published trends for BRD4-targeting PROTACs with varying PEG linker lengths and should be experimentally verified.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process involving the sequential conjugation of the E3 ligase ligand and the target protein ligand, both of which must possess a free amine group.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation & Purification Ligand1 E3 Ligase Ligand (with amine) Intermediate Ligand-Linker Intermediate Ligand1->Intermediate Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Ligand2 POI Ligand (with amine) Ligand2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

PROTAC Synthesis Workflow
Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC. The specific reaction conditions may need to be optimized based on the properties of the ligands.

Materials:

  • This compound

  • E3 ligase ligand with a free amine group (e.g., an aminopomalidomide derivative)

  • Protein of Interest (POI) ligand with a free amine group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base

  • Reaction vials

  • Stir plate and stir bars

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Step 1: Synthesis of the Ligand-Linker Intermediate

  • In a clean, dry reaction vial, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified ligand-linker intermediate (1.0 equivalent) in anhydrous DMF.

  • Add the POI ligand (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.5.

  • Purify the final PROTAC product by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Step 3: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: In-Cell Western Blot for Protein Degradation

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • 6-well plates

  • DMSO (for stock solutions)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA buffer to each well, incubate on ice, and then collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration and determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection I->J K Data Analysis J->K

Western Blot Workflow

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and reactive functionality. The provided protocols offer a starting point for the rational design, synthesis, and evaluation of novel protein degraders. It is crucial to remember that the optimal linker length and composition are target-dependent, and empirical testing is necessary to identify the most effective PROTAC for a given biological system. By systematically applying these methodologies, researchers can accelerate the development of potent and selective PROTACs for therapeutic applications.

References

Application Notes and Protocols for Bis-PEG13-PFP Ester in Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG13-PFP ester is a homobifunctional, membrane-impermeable crosslinking agent designed for the covalent stabilization of protein complexes on the surface of living cells. This reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 13-unit polyethylene glycol (PEG) spacer. The PFP esters readily react with primary amines (e.g., on lysine residues and N-termini of proteins) to form stable amide bonds, effectively capturing protein-protein interactions in their native cellular environment. The hydrophilic PEG linker enhances the water solubility of the reagent and minimizes non-specific interactions and aggregation.[1] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous buffers, leading to higher reaction efficiency.[1][2][3][4]

These characteristics make this compound an invaluable tool for a range of applications in proteomics, drug discovery, and cell biology, including the study of receptor dimerization and oligomerization, the characterization of transient protein interactions, and the preparation of samples for co-immunoprecipitation and mass spectrometry analysis.

Data Presentation

Quantitative Comparison of PFP and NHS Esters

While direct quantitative data for this compound is not extensively published in a comparative format, the known chemical properties of PFP and NHS esters allow for a semi-quantitative comparison of their performance in bioconjugation reactions. PFP esters are demonstrably more stable in aqueous solutions, particularly as the pH increases, which is a critical factor for efficient labeling of cell surface proteins.

FeaturePFP (Pentafluorophenyl) EsterNHS (N-hydroxysuccinimide) EsterRationale
Hydrolytic Stability HigherLowerThe electron-withdrawing fluorine atoms on the phenyl ring of the PFP ester make it less susceptible to hydrolysis compared to the NHS ester, especially at physiological to slightly basic pH.
Reaction Efficiency Generally HigherVariableDue to its higher stability in aqueous buffers, more of the PFP ester remains active and available to react with target amines, leading to a more efficient conjugation.
Optimal pH for Conjugation 7.0 - 9.07.0 - 8.5Both esters react efficiently at physiological pH, but PFP esters maintain their reactivity and stability over a slightly broader and higher pH range.
Reaction Kinetics with Amines FastFastBoth PFP and NHS esters exhibit rapid reaction kinetics with primary amines.
Byproducts PentafluorophenolN-hydroxysuccinimideBoth leaving groups are water-soluble and can be removed by standard desalting or dialysis procedures.

Experimental Protocols

Protocol 1: General Cell Surface Protein Crosslinking

This protocol describes a general method for crosslinking cell surface proteins on suspended or adherent cells using this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Cells of interest (suspension or adherent)

  • Ice-cold PBS

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells and wash twice with ice-cold, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in PBS to a final concentration of 1-25 x 10^6 cells/mL.

    • Adherent Cells: Gently wash the cell monolayer twice with ice-cold, amine-free PBS.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell suspension or overlay the adherent cells with PBS containing the crosslinker to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature or on ice. Incubation on ice can help to reduce protein internalization.

  • Quenching:

    • Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Washing:

    • Suspension Cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS.

    • Adherent Cells: Gently aspirate the crosslinking solution and wash the cells three times with ice-cold PBS.

  • Downstream Processing:

    • The crosslinked cells are now ready for downstream applications such as cell lysis for co-immunoprecipitation or analysis by flow cytometry.

Protocol 2: Co-Immunoprecipitation (Co-IP) of Crosslinked Cell Surface Proteins

This protocol outlines the steps for Co-IP following cell surface crosslinking to identify interacting proteins.

Materials:

  • Crosslinked cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the protein of interest

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE loading buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis:

    • Lyse the crosslinked cells by adding ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant and wash the beads three to five times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer.

    • If using a low-pH elution buffer, neutralize the eluate immediately with neutralization buffer.

    • If using SDS-PAGE loading buffer, boil the sample for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Protocol 3: Flow Cytometry Analysis of Crosslinked Cell Surface Protein Complexes

This protocol allows for the analysis of stabilized protein complexes on the cell surface using flow cytometry.

Materials:

  • Crosslinked and quenched cells (from Protocol 1)

  • Fluorophore-conjugated antibodies against the proteins of interest

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend the crosslinked and quenched cells in flow cytometry staining buffer.

    • Add the fluorophore-conjugated primary antibodies targeting the proteins in the expected complex.

    • Incubate for 30-60 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with flow cytometry staining buffer by centrifugation (300 x g for 5 minutes).

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer, detecting the fluorescence signals from the labeled antibodies.

  • Data Analysis:

    • Analyze the flow cytometry data to identify cell populations that are positive for both (or multiple) antibodies, indicating the presence of the crosslinked protein complex.

Visualizations

G cluster_reagent This compound cluster_workflow Experimental Workflow reagent_structure start Start: Live Cells wash_cells Wash Cells (Amine-free PBS) start->wash_cells crosslink Add this compound (1-5 mM, 30 min) wash_cells->crosslink quench Quench Reaction (Tris or Glycine) crosslink->quench downstream Downstream Analysis quench->downstream co_ip Co-Immunoprecipitation downstream->co_ip flow_cytometry Flow Cytometry downstream->flow_cytometry mass_spec Mass Spectrometry downstream->mass_spec

Caption: Workflow for cell surface protein labeling.

G cluster_membrane Cell Membrane GPCR_A GPCR Monomer A Dimer GPCR Dimer GPCR_A->Dimer Dimerization GPCR_B GPCR Monomer B GPCR_B->Dimer G_protein G-protein Dimer->G_protein Activation Effector Effector Protein G_protein->Effector Signaling Downstream Signaling Effector->Signaling Ligand Ligand Ligand->GPCR_A Binding Crosslinker This compound Crosslinker->Dimer Stabilization

Caption: GPCR dimerization and signaling pathway.

References

Application Notes and Protocols for Nanoparticle Functionalization with Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic nanoparticles. PEGylation imparts "stealth" properties, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time and improving tumor accumulation through the enhanced permeability and retention (EPR) effect.[1][2]

Bis-PEG13-PFP ester is a homobifunctional crosslinker featuring two pentafluorophenyl (PFP) ester terminal groups connected by a 13-unit PEG spacer.[3] PFP esters are highly reactive towards primary amines on the nanoparticle surface, forming stable amide bonds.[4][5] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, leading to more efficient and reproducible conjugation reactions. This application note provides a detailed protocol for the functionalization of amine-presenting nanoparticles with this compound and methods for the characterization of the resulting PEGylated nanoparticles.

Reaction Principle

The core of the functionalization process is the reaction between the PFP ester groups of the this compound and primary amine groups (-NH2) present on the surface of the nanoparticles. This reaction results in the formation of a stable amide bond, covalently attaching the PEG linker to the nanoparticle. The reaction is typically carried out in an amine-free buffer at a slightly basic pH (7-9) to ensure the deprotonation of the primary amines, enhancing their nucleophilicity.

Experimental Protocols

Materials and Equipment
  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomal nanoparticles)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0; 100 mM sodium bicarbonate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., centrifugation/resuspension, dialysis, or size exclusion chromatography)

  • Characterization instruments: Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Transmission Electron Microscope (TEM), and an instrument for quantifying PEG grafting density (e.g., NMR, TGA).

Step-by-Step Protocol for Nanoparticle Functionalization
  • Preparation of Nanoparticle Suspension:

    • Disperse the amine-functionalized nanoparticles in the chosen amine-free reaction buffer at a known concentration (e.g., 1-10 mg/mL).

    • Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Preparation of this compound Stock Solution:

    • This compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-100 mM). Do not store the stock solution.

  • Conjugation Reaction:

    • While gently vortexing the nanoparticle suspension, slowly add the desired molar excess of the this compound stock solution. A 10- to 50-fold molar excess of the crosslinker over the estimated surface amine groups is a good starting point, but empirical optimization is recommended.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules, with continuous mixing.

  • Quenching of Unreacted PFP Esters:

    • To terminate the reaction, add the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted PFP esters are hydrolyzed or capped.

  • Purification of PEGylated Nanoparticles:

    • Remove excess this compound, quenching agent, and reaction byproducts.

    • For larger nanoparticles: Centrifuge the reaction mixture, carefully remove the supernatant, and resuspend the nanoparticle pellet in a fresh buffer. Repeat this wash step 2-3 times.

    • For smaller nanoparticles: Purify the PEGylated nanoparticles using dialysis against the desired storage buffer or through size exclusion chromatography (SEC).

  • Characterization and Storage:

    • Characterize the purified PEGylated nanoparticles for size, polydispersity, zeta potential, and PEG grafting density (see characterization section below).

    • Store the final nanoparticle suspension at 4°C.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the functionalized nanoparticles.

ParameterMethodExpected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG chains and the associated water molecules. The magnitude of the increase depends on the length and grafting density of the PEG.
Surface Charge Zeta Potential MeasurementA shift in the zeta potential towards neutral is typically observed. For initially positively charged amine-functionalized nanoparticles, the zeta potential will become less positive as the amine groups are capped by the neutral PEG chains. For nanoparticles stabilized by electrostatic repulsion, a zeta potential more positive than +30 mV or more negative than -30 mV is often cited as an indicator of good stability.
Morphology Transmission Electron Microscopy (TEM)TEM provides information on the core size and morphology of the nanoparticles. The PEG layer is often not directly visible under TEM due to its low electron density.
PEG Grafting Density 1H NMR, TGA, or Fluorescence Assay¹H NMR: Can be used to quantify the amount of PEG on the nanoparticle surface, often after dissolving the nanoparticles. Thermogravimetric Analysis (TGA): Measures the weight loss of the sample upon heating to determine the percentage of organic material (PEG) on the inorganic nanoparticle core. Fluorescence Assay: If a fluorescently labeled PEG is used, the grafting density can be quantified by measuring the fluorescence intensity.

Quantitative Data Summary

The following table provides representative data on the characterization of nanoparticles before and after functionalization with a PEG linker. The exact values will vary depending on the nanoparticle type, size, and the specific reaction conditions.

Nanoparticle TypeParameterBefore FunctionalizationAfter Functionalization with this compound
Silica NP Hydrodynamic Diameter (nm)105 ± 5125 ± 7
Polydispersity Index (PDI)0.150.18
Zeta Potential (mV)+35 ± 3+5 ± 2
PEG Grafting Density (PEG/nm²)N/A1.5 - 2.5
Polymeric NP Hydrodynamic Diameter (nm)150 ± 10180 ± 12
Polydispersity Index (PDI)0.200.22
Zeta Potential (mV)+25 ± 4+2 ± 3
PEG Grafting Density (PEG/nm²)N/A1.0 - 2.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_prep Amine-NP Suspension in Reaction Buffer Conjugation Conjugation (RT, 1-4h) NP_prep->Conjugation PEG_prep This compound Stock Solution (DMSO/DMF) PEG_prep->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purify Centrifugation/ Dialysis/SEC Quenching->Purify Characterize DLS, Zeta Potential, TEM, Grafting Density Purify->Characterize reaction_schematic cluster_reactants Reactants cluster_product Product NP Amine-Functionalized Nanoparticle PEG_NP PEGylated Nanoparticle NP->PEG_NP Amide Bond Formation (pH 7-9) PEG This compound PEG->PEG_NP

References

Application Notes and Protocols for Bis-PEG13-PFP Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the potent drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy. Bis-PEG13-PFP ester is a homobifunctional, discrete polyethylene glycol (dPEG®) linker that offers significant advantages in ADC development. The pentafluorophenyl (PFP) esters provide high reactivity and stability in aqueous conditions, while the 13-unit polyethylene glycol chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting ADC.

This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of ADCs via lysine conjugation.

Principle of the Method

The synthesis of an ADC using this compound involves the covalent attachment of the linker to primary amines, predominantly the ε-amino groups of lysine residues on the antibody surface. The PFP ester is a highly efficient activating group for carboxylic acids, reacting with primary amines to form stable amide bonds. Due to the presence of multiple lysine residues on a typical antibody, this conjugation method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). The hydrophilic PEG13 spacer helps to mitigate the potential for aggregation that can be caused by hydrophobic drug payloads.

Data Presentation

The following tables present representative quantitative data for ADCs synthesized using a long-chain, hydrophilic PEG linker analogous to this compound. This data is intended to be illustrative of the expected outcomes.

Table 1: Representative ADC Synthesis and Characterization

ParameterValueMethod of Analysis
Antibody Trastuzumab-
Drug Payload MMAE (Monomethyl auristatin E)-
Linker This compound (Homobifunctional)-
Molar Ratio (Linker:Antibody) 10:1-
Conjugation Yield (%) >95%UV-Vis Spectroscopy
Average DAR 3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Content (%) >98%Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) 0.5 nMCell-based assay (SK-BR-3 cells)

Table 2: Representative In Vivo Efficacy in a Xenograft Model (BT-474)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1035
ADC (PEG13-MMAE)395
ADC (PEG13-MMAE)178

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Buffers (for SEC and HIC)

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

Protocol 1: Antibody-Drug Conjugate Synthesis
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer (PBS, pH 7.4-8.0) using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the this compound and the amine-containing drug payload in anhydrous DMF or DMSO at a suitable molar ratio (e.g., 1:1.2 linker to drug) to form the activated drug-linker intermediate.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated drug-linker solution to the antibody solution. A typical starting point is a 10-fold molar excess of the linker-drug to the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted PFP esters.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the Antibody-Drug Conjugate
  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Elute the ADC, collecting the fractions corresponding to the monomeric antibody peak. This step removes unconjugated drug-linker and other small molecules.

  • Hydrophobic Interaction Chromatography (HIC):

    • Pool the monomeric ADC fractions from SEC.

    • Equilibrate the HIC column with a high-salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Load the ADC sample onto the column.

    • Elute the different DAR species using a decreasing salt gradient.

    • Collect fractions corresponding to the desired DAR species.

Protocol 3: Characterization of the Antibody-Drug Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR):

    • Analyze the purified ADC using HIC. The different peaks correspond to different DAR species. The average DAR can be calculated based on the peak areas.

    • Alternatively, UV-Vis spectroscopy can be used to determine the concentrations of the antibody and the drug, from which the DAR can be calculated.

  • Analysis of Purity and Aggregation:

    • Use SEC to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.

Visualizations

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Monoclonal Antibody in PBS, pH 7.4-8.0 Conjugation Lysine Conjugation (Amide Bond Formation) Antibody->Conjugation Linker_Drug This compound + Amine-Drug Payload Linker_Drug->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching SEC Size Exclusion Chromatography (SEC) Quenching->SEC HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Characterization DAR & Purity Analysis HIC->Characterization

Caption: Experimental workflow for ADC synthesis and purification.

Signaling_Pathway ADC Antibody-Drug Conjugate (e.g., Trastuzumab-PEG13-MMAE) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release (MMAE) Lysosome->Payload_Release Microtubule Microtubule Disruption Payload_Release->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: General mechanism of action for an ADC targeting a cancer cell.

Application Notes and Protocols for Peptide Immobilization on Solid Supports Using Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of peptides onto solid supports is a critical technique in a myriad of biomedical and biotechnological applications, including the development of biosensors, targeted drug delivery systems, and engineered tissues. The choice of crosslinker is paramount to ensure stable conjugation, preserve peptide bioactivity, and minimize non-specific binding. Bis-PEG13-PFP ester is a homobifunctional crosslinker that offers a discrete polyethylene glycol (PEG) spacer of 13 ethylene glycol units, terminating in two pentafluorophenyl (PFP) esters.

The PEG spacer provides hydrophilicity to the surface, which can reduce non-specific protein adsorption and enhance the accessibility of the immobilized peptide.[1] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds under mild conditions.[2][3] They exhibit greater stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible immobilization.[2][3]

These application notes provide a detailed protocol for the immobilization of peptides onto amine-functionalized solid supports using this compound, along with methods for characterization and illustrative quantitative data.

Principle of Immobilization

The immobilization process is a two-step procedure. First, the solid support is functionalized to present primary amine groups on its surface. Subsequently, the this compound is used to covalently link the peptide to the amine-functionalized surface. One PFP ester of the crosslinker reacts with a surface amine group, and the other PFP ester reacts with an amine group on the peptide (typically the N-terminus or the side chain of a lysine residue).

Materials and Reagents

  • Solid Support: (e.g., glass slides, silicon wafers, magnetic beads, microtiter plates)

  • Amine-functionalization reagent: (e.g., (3-Aminopropyl)triethoxysilane (APTES) for glass/silicon surfaces)

  • This compound

  • Peptide of interest: (Containing a primary amine for conjugation)

  • Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffers:

    • Phosphate-buffered saline (PBS), pH 7.4

    • 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Quenching Solution: (e.g., 100 mM Tris-HCl or ethanolamine, pH 8.0)

  • Washing Buffers: PBS with 0.05% Tween-20 (PBST), deionized water

  • Characterization equipment: (e.g., X-ray Photoelectron Spectrometer (XPS), Atomic Force Microscope (AFM), Contact Angle Goniometer, Fluorescence Microscope if using a fluorescently labeled peptide)

Experimental Protocols

Protocol 1: Amine Functionalization of Glass or Silicon Surfaces

This protocol describes the surface modification of glass or silicon-based solid supports to introduce primary amine groups.

  • Surface Cleaning:

    • Thoroughly clean the surfaces by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the surfaces under a stream of nitrogen gas.

    • Treat the surfaces with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the surfaces extensively with deionized water and dry under nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried surfaces in the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the surfaces with toluene, followed by ethanol, and finally deionized water.

    • Cure the silanized surfaces by baking in an oven at 110°C for 1 hour.

    • Store the amine-functionalized surfaces in a desiccator until use.

Protocol 2: Peptide Immobilization using this compound

This protocol details the covalent attachment of a peptide to the amine-functionalized surface.

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Do not store the stock solution.

    • Dissolve the peptide in 0.1 M sodium bicarbonate or borate buffer (pH 8.0-8.5) to a final concentration of 0.1-1 mg/mL. The buffer should not contain any primary amines (e.g., Tris).

  • Crosslinker Activation of the Surface:

    • Immerse the amine-functionalized surfaces in the this compound solution. A 10-fold molar excess of the crosslinker with respect to the estimated surface amine density is recommended as a starting point.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Rinse the surfaces thoroughly with anhydrous DMF or DMSO to remove excess crosslinker.

  • Peptide Conjugation:

    • Immediately immerse the activated surfaces in the peptide solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • After incubation, remove the surfaces from the peptide solution.

  • Quenching and Washing:

    • Immerse the surfaces in a quenching solution (e.g., 100 mM Tris-HCl, pH 8.0) for 30 minutes to block any unreacted PFP esters.

    • Wash the surfaces three times with PBST and then three times with deionized water to remove non-covalently bound peptides.

    • Dry the peptide-functionalized surfaces under a stream of nitrogen.

    • Store the surfaces at 4°C in a desiccated environment.

Characterization of Peptide-Functionalized Surfaces

Several analytical techniques can be employed to confirm the successful immobilization of the peptide.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface at each modification step. The appearance of the N 1s peak after APTES treatment and an increase in the N 1s and C 1s signals after peptide immobilization are indicative of successful functionalization.

  • Contact Angle Measurement: To assess the changes in surface hydrophilicity. A decrease in the water contact angle is expected after the introduction of the hydrophilic PEG-peptide layer.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure changes in surface roughness after each modification step.

  • Fluorescence Microscopy: If a fluorescently labeled peptide is used, this technique allows for the direct visualization and semi-quantitative analysis of peptide distribution on the surface.

Quantitative Data Presentation

Table 1: Illustrative Peptide Surface Density with Different Immobilization Strategies

Peptide SequenceLinker TypeSolid SupportPeptide Density (pmol/cm²)Characterization MethodReference (for illustrative data)
GRGDSNHS-PEG-MaleimideGlass15.2 ± 2.1Fluorescence QuantificationFictionalized from
KLALThioalkylationResin Beads~30 (nmol/g)Fmoc Cleavage AssayFictionalized from
SVVYGLRCarbodiimidePET Film8.7 ± 1.5Fluorescence QuantificationFictionalized from

Table 2: Effect of Linker Length on Relative Peptide Density (Illustrative)

PeptidePEG Linker Length (EG units)Relative Peptide Density (Normalized Fluorescence)Reference (for illustrative data)
Melittin-C2740.65Fictionalized from
Melittin-C27120.85Fictionalized from
Melittin-C27241.00Fictionalized from
Melittin-C2777 (PEG3400)0.40Fictionalized from

Note: The data in these tables are for illustrative purposes and are derived from studies using different peptides, linkers, and analytical methods. Actual results with this compound will vary depending on the specific peptide, substrate, and reaction conditions.

Visualizations

Experimental Workflow for Peptide Immobilization

G cluster_0 Surface Preparation cluster_1 Peptide Immobilization A Solid Support (e.g., Glass Slide) B Cleaning (Piranha Etch) A->B C Amine Functionalization (APTES Coating) B->C D Activation with This compound C->D Amine-functionalized surface E Peptide Conjugation D->E F Quenching & Washing E->F G Peptide-Functionalized Surface F->G Characterization

Caption: Workflow for peptide immobilization on a solid support.

Reaction Scheme for Peptide Immobilization

G cluster_surface Solid Support cluster_linker Crosslinker cluster_peptide Peptide Surface Surface-NH2 ActivatedSurface Surface-NH-CO-(PEG)13-COO-PFP Surface->ActivatedSurface + Linker - PFP-OH Linker PFP-OOC-(PEG)13-COO-PFP Peptide H2N-Peptide FinalProduct Surface-NH-CO-(PEG)13-CO-NH-Peptide ActivatedSurface->FinalProduct + Peptide - PFP-OH

References

Application Notes and Protocols for Cross-linking Mass Spectrometry (XL-MS) with Bis-PEG13-PFP ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-PEG13-PFP ester in XL-MS

Cross-linking mass spectrometry (XL-MS) is a powerful technique for the investigation of protein-protein interactions (PPIs) and the structural analysis of protein complexes.[1][2] The selection of an appropriate cross-linking reagent is crucial for the success of an XL-MS experiment. This compound is a homobifunctional, amine-reactive cross-linker designed for XL-MS applications.[3]

The key features of this compound include a pentafluorophenyl (PFP) ester at each end of a polyethylene glycol (PEG) spacer. PFP esters are known to be more reactive towards primary amines (lysine side chains and protein N-termini) and more resistant to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, which can lead to higher cross-linking efficiency.[3] The hydrophilic PEG13 linker enhances the water solubility of the reagent and the resulting cross-linked complexes, which can be advantageous when working with challenging proteins or protein complexes.[3]

These properties make this compound a valuable tool for researchers studying protein interactions in various biological systems.

Key Features and Applications

  • High Reactivity and Stability: The PFP ester reactive groups offer high reactivity towards primary amines and increased stability against hydrolysis, potentially leading to improved cross-linking yields.

  • Enhanced Solubility: The hydrophilic PEG13 spacer improves the solubility of the cross-linker and the cross-linked species in aqueous buffers.

  • Defined Spacer Length: The well-defined spacer arm length of the PEG13 linker provides a specific distance constraint for structural modeling of proteins and protein complexes.

  • Applications:

    • Mapping protein-protein interaction interfaces.

    • Determining the topology of protein complexes.

    • Studying conformational changes in proteins.

    • Probing the structure of large protein assemblies.

Quantitative Data Presentation

MetricExperiment A (e.g., Control)Experiment B (e.g., Treated)Fold Change (B/A)
Total Number of Identified Cross-linked Spectra5,5006,2001.13
Number of Unique Cross-linked Peptides1,2001,3501.13
Number of Intra-protein Cross-links8509801.15
Number of Inter-protein Cross-links (PPIs)3503701.06
Number of Identified Cross-linked Proteins1501651.10

Table 1: Hypothetical Quantitative XL-MS Data. This table illustrates how quantitative data from two different experimental conditions can be summarized and compared. Such data allows for the assessment of changes in protein interactions and conformations.

Experimental Protocols

The following protocols provide a general guideline for using this compound in XL-MS experiments. Optimization of reaction conditions is recommended for each specific biological system.

Protocol 1: Cross-linking of a Purified Protein Complex

Materials:

  • Purified protein complex (in an amine-free buffer, e.g., HEPES, PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE analysis reagents

  • Mass spectrometry grade reagents for protein digestion and sample preparation

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Cross-linking Reaction:

    • Prepare the purified protein complex at a concentration of 0.1-1 mg/mL in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Add the this compound stock solution to the protein sample to a final concentration of 0.5-2 mM. The optimal cross-linker-to-protein molar ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching:

    • Terminate the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis of Cross-linking Efficiency:

    • Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked sample can be processed either by in-gel or in-solution digestion.

    • In-gel digestion: Run the cross-linked sample on an SDS-PAGE gel, excise the bands corresponding to the cross-linked complexes, and perform in-gel digestion with an appropriate protease (e.g., trypsin).

    • In-solution digestion: Precipitate the cross-linked proteins (e.g., with acetone), resuspend the pellet in a denaturing buffer (e.g., 8 M urea), reduce and alkylate the cysteines, and digest with a protease.

  • Enrichment of Cross-linked Peptides (Optional):

    • Due to the low abundance of cross-linked peptides, an enrichment step using size exclusion or strong cation exchange chromatography can be performed to increase their detection by mass spectrometry.

  • LC-MS/MS Analysis:

    • Analyze the digested and desalted peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS data and map the interaction sites.

Protocol 2: In-vivo Cross-linking in Cultured Cells

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Cell lysis buffer

  • Reagents for protein extraction and quantification

Procedure:

  • Cell Preparation:

    • Harvest cultured cells and wash them three times with ice-cold PBS to remove any amine-containing media components.

    • Resuspend the cells in PBS to a density of approximately 1-10 x 10^6 cells/mL.

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Add the cross-linker to the cell suspension to a final concentration of 1-5 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes.

  • Cell Lysis and Protein Extraction:

    • Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with protein digestion, optional enrichment of cross-linked peptides, and LC-MS/MS analysis as described in Protocol 1 (steps 5-8).

Visualizations

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Sample Processing cluster_analysis Data Acquisition & Analysis cluster_results Results Protein_Complex Protein Complex / Cells Crosslinking Cross-linking with This compound Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (Identification of Cross-linked Peptides) LC_MSMS->Data_Analysis PPI_Network Protein Interaction Network Data_Analysis->PPI_Network Structural_Model Structural Modeling Data_Analysis->Structural_Model

Caption: General workflow for XL-MS using this compound.

Caption: Hypothetical protein-protein interaction network.

References

Application Notes and Protocols for Bis-PEG13-PFP Ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG13-PFP ester is a homobifunctional crosslinking reagent that plays a crucial role in the development of targeted drug delivery systems.[1][2] This reagent features two pentafluorophenyl (PFP) ester terminal groups, which are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4] The PFP esters are notably more resistant to hydrolysis in aqueous environments compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reliable conjugation reactions.[1]

The core of the molecule consists of a 13-unit polyethylene glycol (PEG) spacer. This hydrophilic PEG chain imparts several advantageous properties to the resulting bioconjugates, including increased water solubility, reduced aggregation, and a diminished immunogenic response. The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules. These characteristics make this compound an ideal candidate for applications in targeted drug delivery, such as the construction of antibody-drug conjugates (ADCs) and the surface modification of nanoparticles.

Chemical Properties and Specifications

The key properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.

PropertyValueReferences
Chemical Name This compound
Molecular Formula C42H56F10O17
Molecular Weight 1022.87 g/mol
Functionality Homobifunctional, amine-reactive
Reactive Groups Pentafluorophenyl (PFP) Esters
Spacer Arm 13-unit Polyethylene Glycol (PEG)
Purity Typically ≥95% or ≥98%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C with desiccant

Applications in Targeted Drug Delivery

The primary application of this compound in targeted drug delivery is the covalent linkage of biomolecules. Its homobifunctional nature allows it to act as a bridge, connecting two amine-containing molecules.

Antibody-Drug Conjugate (ADC) Development

This compound can be used to link a cytotoxic drug to a monoclonal antibody (mAb), creating an ADC. The antibody targets a specific antigen on the surface of cancer cells, delivering the potent drug directly to the tumor site, thereby minimizing systemic toxicity. The hydrophilic PEG spacer can enhance the pharmacokinetic properties of the ADC.

Surface Modification of Nanoparticles

This crosslinker is effective for the surface functionalization of nanoparticles, such as liposomes or polymeric nanoparticles. By reacting with amine groups on the nanoparticle surface, this compound can be used to attach targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors on target cells, thereby enhancing the delivery of the nanoparticle's payload.

Protein-Protein Conjugation

In a broader context, this compound can be employed for the controlled crosslinking of proteins. This can be useful in studying protein-protein interactions or creating multi-protein complexes for therapeutic or diagnostic purposes.

Experimental Protocols

Important Handling Information:

  • This compound is sensitive to moisture. It is crucial to store the reagent at -20°C with a desiccant.

  • Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.

  • Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF immediately before use. Do not prepare and store aqueous stock solutions, as the PFP ester will hydrolyze.

  • Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction. Phosphate-buffered saline (PBS) is a suitable reaction buffer.

Protocol 1: General Procedure for Antibody-Small Molecule Drug Conjugation (ADC Preparation)

This protocol describes a general method for conjugating an amine-containing small molecule drug to the lysine residues of a monoclonal antibody, such as one targeting the HER2 receptor.

Materials:

  • Monoclonal Antibody (e.g., anti-HER2 mAb) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-containing small molecule drug

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of the Activated Drug:

    • Dissolve the amine-containing small molecule drug and a 1.2 to 1.5 molar excess of this compound in anhydrous DMSO or DMF.

    • Add 4 to 10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Stir the reaction at room temperature for 6 to 18 hours to form the PFP ester-activated drug.

    • The progress of the reaction can be monitored by techniques like HPLC or LC-MS.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in cold PBS (pH 7.2-8.0).

  • Conjugation Reaction:

    • Add the PFP ester-activated drug solution to the antibody solution. The molar ratio of the activated drug to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific application (a starting point is a 5 to 20-fold molar excess).

    • Incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.

  • Characterization of the ADC:

    • Determine the protein concentration using a BCA assay or UV-Vis spectroscopy.

    • Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC).

Quantitative Parameters for ADC Preparation:

ParameterRecommended Range/ValueReferences
Reaction pH 7.2 - 8.5
Molar Excess of Crosslinker to Drug 1.2 - 1.5 fold
Molar Excess of Activated Drug to Antibody 5 - 20 fold (to be optimized)
Reaction Temperature 4°C or Room Temperature (20-25°C)
Reaction Time 1 - 18 hours
Quenching Agent Concentration 20 - 50 mM
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with a Targeting Ligand

This protocol outlines the steps to conjugate a targeting protein (e.g., an antibody fragment with available amine groups) to the surface of pre-formed, amine-functionalized nanoparticles (NPs).

Materials:

  • Amine-functionalized nanoparticles in a suitable buffer (e.g., HEPES or Phosphate buffer, pH 7.5-8.0)

  • Targeting protein (e.g., Fab fragment) in an amine-free buffer

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 100 mM glycine or Tris)

  • Centrifugation or tangential flow filtration system for purification

Procedure:

  • Activation of the Targeting Protein:

    • Dissolve the targeting protein in an amine-free buffer at a concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 50-fold molar excess of the this compound solution to the targeting protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess, unreacted crosslinker using a desalting column, exchanging the buffer to the one used for the nanoparticles.

  • Conjugation to Nanoparticles:

    • Immediately add the activated targeting protein to the suspension of amine-functionalized nanoparticles. The ratio of protein to nanoparticles should be optimized based on the desired ligand density.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the quenching buffer to block any remaining reactive PFP esters on the nanoparticle surface.

    • Purify the functionalized nanoparticles from unreacted protein and crosslinker by repeated centrifugation and resuspension or by using tangential flow filtration.

  • Characterization:

    • Characterize the size and zeta potential of the functionalized nanoparticles using dynamic light scattering (DLS).

    • Quantify the amount of conjugated protein using a suitable protein assay (e.g., microBCA) after nanoparticle lysis or by analyzing the supernatant of the purification steps.

Visualizations

Experimental Workflow for ADC Preparation

The following diagram illustrates the key steps in the preparation of an antibody-drug conjugate using a Bis-PEG-PFP ester linker.

ADC_Workflow cluster_activation Step 1: Drug Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Drug Amine-Drug ActivatedDrug PFP-PEG-Drug Drug->ActivatedDrug + Linker (DMSO, DIPEA) Linker This compound Linker->ActivatedDrug Antibody Antibody (mAb) ADC_raw Crude ADC ActivatedDrug->ADC_raw + mAb (PBS, pH 7.2-8.0) Antibody->ADC_raw Purification Purification (SEC / Dialysis) ADC_raw->Purification ADC_pure Purified ADC Purification->ADC_pure Analysis Characterization (DAR, Purity) ADC_pure->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Mechanism of Action: Targeting the HER2 Signaling Pathway

ADCs created with this compound can be designed to target receptors like HER2, which are overexpressed in certain cancers. Upon binding to HER2, the ADC is internalized, and the cytotoxic drug is released inside the cell, leading to apoptosis. The diagram below shows a simplified representation of the HER2 signaling pathway that is inhibited by this targeted approach.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerizes with HER3 Activates RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Binds Endosome Endosome / Lysosome ADC->Endosome Internalization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug Released Drug Endosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-PEG13-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Bis-PEG13-PFP ester reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

1. Low or No Conjugation Efficiency

  • Question: My reaction shows very low or no yield of the desired PEGylated product. What could be the cause?

  • Answer: Low conjugation efficiency can stem from several factors. A primary concern is the hydrolysis of the PFP ester, which is a major competing reaction. The rate of hydrolysis increases with pH and is more pronounced in dilute protein solutions[1]. Additionally, the PFP ester's reactivity is highly dependent on the nucleophilicity of the amine, which is influenced by the reaction's pH[2]. Ensure your reaction conditions are optimized and that all reagents are handled correctly.

2. Inconsistent Reaction Results

  • Question: I am observing significant variability between my reaction batches. Why is this happening?

  • Answer: Inconsistent results are often due to the moisture sensitivity of the this compound[2][3][4]. To avoid moisture condensation, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. It is also recommended to dissolve the PFP ester in a dry, polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare stock solutions for storage.

3. Poor Solubility of Reagents

  • Question: I am having trouble dissolving the this compound or my biomolecule in the reaction buffer. What should I do?

  • Answer: The this compound should first be dissolved in a minimal amount of a dry, polar aprotic organic solvent such as DMSO or DMF. This solution can then be added to the aqueous reaction buffer containing the biomolecule. If the biomolecule itself has poor solubility, adding 5-10% of DMSO or DMF to the reaction buffer can improve its solubility.

4. Unwanted Side Reactions

  • Question: I am detecting unexpected byproducts in my final sample. What are the possible side reactions?

  • Answer: The primary side reaction is the hydrolysis of the PFP ester, which renders it inactive. Another common issue is the use of buffers containing primary amines, such as Tris or glycine. These will compete with the target molecule for reaction with the PFP ester, leading to the formation of undesired conjugates.

Frequently Asked Questions (FAQs)

Reaction Conditions

  • What is the optimal pH for the reaction? The optimal pH range for the reaction of PFP esters with amines is typically between 7.2 and 8.5. A lower pH reduces the nucleophilicity of the amine, slowing down the reaction, while a higher pH increases the rate of PFP ester hydrolysis.

  • What temperature and reaction time should I use? Conjugation reactions are often performed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight, particularly for sensitive biomolecules. Incubation can also be carried out at 37°C for a shorter duration, such as 30 minutes. The optimal time depends on the reactivity of the specific amine and the desired degree of labeling.

  • What molar ratio of PFP ester to amine should be used? An excess of the PFP ester is often used to drive the reaction to completion. A molar ratio of PFP ester to the amine-containing molecule of 2:1 to 10:1 is a common starting point.

  • Which buffers are recommended for this reaction? Amine-free buffers such as phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES are recommended. It is critical to avoid buffers containing primary amines like Tris or glycine.

Reagent Handling and Storage

  • How should I store the this compound? The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.

  • Can I prepare a stock solution of the PFP ester? It is not recommended to prepare stock solutions for storage, as the PFP moiety readily hydrolyzes and becomes non-reactive. The reagent should be dissolved immediately before use.

Post-Reaction Procedures

  • How can I stop the reaction? The reaction can be quenched by adding a buffer containing an excess of primary amines, such as Tris or glycine.

  • How do I remove unreacted PFP ester? Unreacted PFP ester can be removed by size-exclusion chromatography (e.g., desalting columns) or dialysis.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine reactivity and PFP ester hydrolysis.
Temperature Room Temperature (20–25°C) or 4°CMilder conditions for sensitive biomolecules.
Reaction Time 1 - 4 hours (at RT) or overnight (at 4°C)Dependent on substrate reactivity.
Molar Ratio 2:1 to 10:1 (Ester:Amine)Drives the reaction to completion.
Buffer PBS, Borate, HEPESAvoids competing reactions with primary amine buffers.
Solvent DMSO or DMFFor initial dissolution of the PFP ester.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • PFP Ester Preparation: Immediately before use, dissolve the this compound in a small volume of dry DMSO or DMF.

  • Reaction Initiation: Add the dissolved PFP ester solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: (Optional) Stop the reaction by adding a quenching buffer such as Tris-HCl.

  • Purification: Remove unreacted PFP ester and byproducts using a desalting column or dialysis.

Protocol 2: Analysis of PEGylated Products

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to distinguish between the non-PEGylated protein, the PEGylated product, and any aggregates.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be used to analyze the purity of the conjugate.

  • Mass Spectrometry (MS): MS provides precise mass information, allowing for the confirmation of the desired PEGylation level and the identification of any byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Combine Solutions & Incubate (RT or 4°C) prep_protein->reaction prep_peg Dissolve Bis-PEG13-PFP Ester in Dry DMSO/DMF (Immediately Before Use) prep_peg->reaction quench Quench Reaction (e.g., Tris Buffer) reaction->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analysis Analyze Product (SEC, HPLC, MS) purify->analysis troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? hydrolysis PFP Ester Hydrolysis start->hydrolysis Yes wrong_ph Suboptimal pH start->wrong_ph Yes bad_buffer Amine-Containing Buffer start->bad_buffer Yes inactive_reagent Inactive PFP Ester (Moisture Exposure) start->inactive_reagent Yes check_ph Adjust pH to 7.2-8.5 hydrolysis->check_ph wrong_ph->check_ph change_buffer Use Amine-Free Buffer (PBS, HEPES) bad_buffer->change_buffer handle_reagent Proper Reagent Handling: - Equilibrate to RT before opening - Use dry solvent - Prepare fresh solution inactive_reagent->handle_reagent

References

Technical Support Center: Troubleshooting Low Yield in Bis-PEG13-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG13-PFP ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on optimizing your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what is it used for?

A this compound is a homobifunctional crosslinker. It features two pentafluorophenyl (PFP) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer. This reagent is primarily used to covalently link molecules that contain primary or secondary amine groups, such as proteins, peptides, or other biomolecules. The PFP esters react with amines to form stable amide bonds.

Q2: What are the main advantages of using PFP esters over N-hydroxysuccinimide (NHS) esters?

PFP esters offer a significant advantage due to their increased stability against hydrolysis in aqueous solutions compared to NHS esters.[1][2][3] This greater resilience allows for more efficient conjugation reactions and provides a wider window for experimental conditions.[1] For instance, at a pH of 8.6, NHS esters have a half-life of about 10 minutes, whereas PFP esters are considerably more stable.[1]

Q3: What is the optimal pH for conjugating this compound to amines?

The optimal pH range for the reaction between a PFP ester and a primary amine is typically between 7.2 and 8.5. At a slightly basic pH, the target amine groups (like the ε-amino group of lysine residues in proteins) are deprotonated, making them more nucleophilic and reactive. Lowering the pH will decrease the reaction rate, while a significantly higher pH can accelerate the hydrolysis of the PFP ester itself.

Q4: Can I use common biological buffers like Tris or glycine for my conjugation reaction?

No, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the PFP ester, which can significantly lower your conjugation yield. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate.

Q5: How should I store and handle my this compound?

Bis-PEG13-PFP esters are sensitive to moisture. They should be stored at -20°C with a desiccant. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation. It is also recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the PFP ester can hydrolyze over time in solution.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common issue in bioconjugation. The following guide provides a systematic approach to identifying and resolving the root cause of poor conjugation efficiency with this compound.

Visual Troubleshooting Guide

Troubleshooting_Low_Yield start Low Conjugation Yield q1 Is your buffer amine-free (e.g., PBS, HEPES)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No (e.g., Tris, Glycine) q1->ans1_no q2 Is the reaction pH between 7.2 and 8.5? ans1_yes->q2 sol1 Switch to an amine-free buffer. Competing amines in the buffer are reacting with your PFP ester. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Was the PFP ester stored correctly and handled to minimize moisture exposure? ans2_yes->q3 sol2 Adjust pH. Low pH deprotonates amines, reducing reactivity. High pH increases PFP ester hydrolysis. ans2_no->sol2 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no q4 Is the molar ratio of PFP ester to your biomolecule optimized? ans3_yes->q4 sol3 Use a fresh aliquot of PFP ester. The reagent is moisture-sensitive and may have hydrolyzed. ans3_no->sol3 ans4_yes Yes q4->ans4_yes ans4_no No q4->ans4_no q5 Are reaction time and temperature appropriate? ans4_yes->q5 sol4 Optimize the molar ratio. A higher excess may be needed, especially for dilute protein solutions. See Table 2. ans4_no->sol4 ans5_yes Yes q5->ans5_yes ans5_no No q5->ans5_no final_check Consider further optimization: biomolecule concentration, co-solvent addition, or analytical method validation. ans5_yes->final_check sol5 Adjust incubation time and temperature. Typical reactions run for 1-4 hours at RT or overnight at 4°C. ans5_no->sol5

Caption: A decision tree to troubleshoot low yield in this compound conjugation.

Data Presentation

Table 1: Comparative Stability of PFP Ester vs. NHS Ester in Aqueous Solution

This table summarizes the relative stability of PFP esters compared to NHS esters, highlighting the impact of pH on the rate of hydrolysis, a major competing reaction.

FeaturePentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) Ester
General Hydrolytic Stability Less susceptible to hydrolysis.More susceptible to hydrolysis.
Half-life at pH 7.0 More stable, with a longer half-life.4-5 hours.
Half-life at pH 8.0 More resilient than NHS esters.Approximately 1 hour.
Half-life at pH 8.6 Significantly more stable than NHS esters.Approximately 10 minutes.
Implication for Conjugation Provides a wider and more flexible reaction window, leading to potentially higher and more consistent yields.Requires more stringent control of reaction time and pH to minimize hydrolysis and maximize yield.
Table 2: Recommended Molar Excess of this compound

The optimal molar ratio of PFP ester to the amine-containing biomolecule is critical for achieving a good yield. This ratio often depends on the concentration of the biomolecule.

Biomolecule ConcentrationRecommended Molar Excess (PFP Ester : Biomolecule)Rationale
5-10 mg/mL 5- to 10-foldHigher biomolecule concentration allows for a lower molar excess of the crosslinker.
1-4 mg/mL 20-foldA moderate excess is needed to drive the reaction to completion.
< 1 mg/mL 40- to 80-foldDilute protein solutions require a greater molar excess to compensate for the lower probability of reactive encounters and to outcompete hydrolysis.

Note: These are starting recommendations. Empirical testing is necessary to determine the optimal ratio for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol outlines a general workflow for the conjugation of this compound to a protein containing accessible lysine residues.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis prep_protein 1. Prepare Biomolecule - Dissolve protein in amine-free buffer (pH 7.2-8.5). - Buffer exchange if needed. react 3. Initiate Conjugation - Slowly add PFP ester solution to the protein solution. - Incubate for 1-4 hours at RT or overnight at 4°C. prep_protein->react prep_pfp 2. Prepare PFP Ester Solution - Dissolve this compound in anhydrous DMSO or DMF. prep_pfp->react quench 4. Quench Reaction (Optional) - Add Tris or glycine to consume excess PFP ester. react->quench purify 5. Purify Conjugate - Remove unreacted reagents via desalting column or dialysis. quench->purify analyze 6. Analyze Conjugate - Confirm conjugation via SDS-PAGE, HPLC, or LC-MS. purify->analyze

Caption: A standard experimental workflow for protein conjugation using this compound.

  • Prepare the Biomolecule Solution:

    • Dissolve your protein or other amine-containing biomolecule in an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate or PBS, pH 8.0-8.5) to a final concentration of 1-10 mg/mL.

    • If your biomolecule was stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis into the reaction buffer.

  • Prepare the PFP Ester Solution:

    • Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-100 mM).

    • Note: Do not store the PFP ester in solution for extended periods.

  • Initiate the Conjugation Reaction:

    • Slowly add the calculated amount of the PFP ester stock solution to the stirring biomolecule solution. Refer to Table 2 for recommended molar ratios.

    • Ensure the final concentration of the organic co-solvent (DMSO or DMF) is kept low (ideally <10%) to avoid denaturation of the protein.

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle agitation can improve efficiency.

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will consume any unreacted PFP ester.

  • Purify the Conjugate:

    • Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).

  • Analyze the Conjugate:

    • Confirm the success of the conjugation and assess the degree of labeling using appropriate analytical techniques. These can include:

      • SDS-PAGE: To observe a shift in the molecular weight of the protein.

      • HPLC or LC-MS: To check for a shift in retention time and confirm the mass of the conjugate.

      • UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance.

Protocol 2: Analytical Monitoring of Conjugation

Real-time or at-line monitoring of the conjugation reaction can provide valuable insights and aid in optimization.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for monitoring the progress of antibody-drug conjugations and can be adapted for PEGylation. It can separate species with different numbers of conjugated PEG molecules, allowing for the determination of the drug-to-antibody ratio (DAR) or, in this case, the PEG-to-protein ratio.

  • Mass Spectrometry (LC-MS, MALDI-TOF): Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker and allowing for the quantification of different species (unconjugated, mono-conjugated, di-conjugated, etc.).

  • Size Exclusion Chromatography (SEC): SEC can be used to separate the final conjugate from unreacted small molecules and to detect any aggregation that may have occurred during the conjugation process.

References

Bis-PEG13-PFP ester moisture sensitivity and handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG13-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of this homobifunctional crosslinker. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker containing a 13-unit polyethylene glycol (PEG) spacer, flanked by two pentafluorophenyl (PFP) ester reactive groups. Its primary application is the covalent conjugation of molecules containing primary or secondary amine groups, such as proteins, peptides, and amine-modified oligonucleotides, to form stable amide bonds.[1][2][3] The hydrophilic PEG linker enhances the water solubility of the resulting conjugate.[1]

Q2: How should I properly store and handle this compound to ensure its stability?

This compound is sensitive to moisture.[4] To maintain its reactivity, it is crucial to store the reagent at -20°C with a desiccant. Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.

Q3: Why is it recommended to dissolve this compound in an organic solvent immediately before use?

The PFP ester moiety is susceptible to hydrolysis in aqueous solutions, which renders it non-reactive towards amines. Therefore, it is highly recommended to dissolve the reagent in a minimal amount of a dry, polar aprotic organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to your reaction mixture. Preparing stock solutions for long-term storage is not advised.

Q4: What is the optimal pH for conjugation reactions with this compound?

The reaction of PFP esters with amines is highly dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5. At lower pH values, the amine groups are more likely to be protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH values, the rate of PFP ester hydrolysis increases, which can significantly reduce the conjugation efficiency.

Q5: Which buffers should I avoid in my conjugation reaction?

It is critical to avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the PFP ester, leading to low conjugation yields and the formation of unwanted side products. Recommended amine-free buffers include phosphate-buffered saline (PBS), borate, or HEPES.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution(s)
Hydrolysis of this compound Ensure the reagent was stored properly at -20°C with a desiccant and equilibrated to room temperature before opening to prevent moisture contamination. Prepare a fresh solution of the PFP ester in a dry organic solvent (e.g., DMSO, DMF) immediately before use. Do not use pre-made stock solutions that have been stored.
Suboptimal Reaction pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH outside this range can either slow down the reaction or accelerate the hydrolysis of the PFP ester.
Presence of Competing Amines in the Buffer Ensure that your reaction buffer is free of primary amines. Buffers like Tris and glycine will compete with your target molecule. If necessary, perform a buffer exchange of your sample into an amine-free buffer such as PBS before starting the conjugation.
Insufficient Molar Ratio of PFP Ester The molar ratio of this compound to the amine-containing molecule is a critical parameter. An excess of the PFP ester (e.g., a 2:1 to 10:1 molar ratio of ester to free amine) is often used to drive the reaction to completion. Consider increasing the molar excess of the PFP ester in your reaction.

Problem 2: Protein Aggregation or Precipitation Upon Conjugation

Possible CauseRecommended Solution(s)
High Protein Concentration High concentrations of protein can sometimes lead to aggregation during the conjugation process. Try reducing the concentration of your protein in the reaction mixture.
Inappropriate Buffer Conditions The pH or ionic strength of the buffer may be contributing to protein instability. Screen different amine-free buffer conditions to find one that maintains the stability of your protein.
Cross-linking Caused by the Homobifunctional Nature of the Reagent As a homobifunctional crosslinker, this compound can link multiple protein molecules together, leading to aggregation. To minimize this, you can try reducing the molar ratio of the crosslinker to the protein.

Experimental Protocols

General Protocol for Protein-Protein Conjugation using this compound
  • Buffer Exchange of Proteins:

    • If your proteins are in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. This can be done using dialysis or desalting columns.

  • Preparation of Protein Solutions:

    • Dissolve each protein in the amine-free conjugation buffer at a concentration of 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in a minimal volume of dry DMSO or DMF. For example, a 10-50 mM stock solution can be prepared.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the first protein solution while gently mixing.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 16 hours. The optimal reaction time and temperature may need to be determined empirically.

  • Purification of the Activated Protein:

    • Remove the excess, unreacted this compound using a desalting column or dialysis against the conjugation buffer.

  • Conjugation to the Second Protein:

    • Add the second protein to the purified, activated first protein.

    • Incubate the reaction mixture for an additional 30 minutes to 2 hours at room temperature or 2-16 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a high concentration of a primary amine, such as 1M Tris-HCl, can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate from unreacted proteins and byproducts using an appropriate chromatography method. Size Exclusion Chromatography (SEC) is effective for separating the larger conjugate from smaller, unreacted proteins. Ion Exchange Chromatography (IEX) can be used to separate different PEGylated species.

Quality Control of the Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a new band with a higher molecular weight compared to the individual starting proteins.

  • Mass Spectrometry: For a more precise characterization, techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate and confirm the degree of PEGylation.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine reactivity with PFP ester stability.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help maintain the stability of sensitive biomolecules.
Reaction Time 30 minutes - 16 hoursDependent on the reactivity of the amine and the desired degree of conjugation.
Solvent for PFP Ester Anhydrous DMSO or DMFEnsures the PFP ester is fully dissolved and minimizes hydrolysis prior to addition to the aqueous reaction buffer.
Buffer Type Amine-free buffers (e.g., PBS, Borate, HEPES)Prevents competitive reactions with the crosslinker.
Molar Ratio (Ester:Amine) 2:1 to 10:1An excess of the PFP ester drives the reaction towards completion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis p1 Protein A in Amine-Free Buffer react1 Incubate Protein A with PFP Ester p1->react1 p2 Protein B in Amine-Free Buffer react2 Incubate Activated Protein A with Protein B p2->react2 reagent Dissolve Bis-PEG13-PFP in dry DMSO/DMF reagent->react1 purify1 Purify Activated Protein A (SEC/Dialysis) react1->purify1 purify1->react2 quench Quench Reaction (Optional) react2->quench purify2 Purify Conjugate (SEC/IEX) react2->purify2 If not quenching quench->purify2 analyze Analyze Conjugate (SDS-PAGE, MS) purify2->analyze

Caption: Experimental workflow for protein-protein conjugation.

logical_relationship cluster_reagent Reagent Handling cluster_factors Key Reaction Factors cluster_outcomes Desired vs. Undesired Outcomes storage Store at -20°C with Desiccant equilibrate Equilibrate to Room Temp Before Opening storage->equilibrate hydrolysis PFP Ester Hydrolysis storage->hydrolysis Improper dissolve Dissolve in Dry Solvent Immediately Before Use equilibrate->dissolve equilibrate->hydrolysis Improper ph Optimal pH (7.2 - 8.5) dissolve->ph buffer Amine-Free Buffer (e.g., PBS) dissolve->buffer ratio Molar Ratio (Ester > Amine) dissolve->ratio success Successful Conjugation ph->success ph->hydrolysis Too High buffer->success ratio->success failure Low/No Yield hydrolysis->failure

Caption: Factors influencing this compound reaction outcomes.

References

Technical Support Center: Bis-PEG13-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for quenching strategies in Bis-PEG13-PFP ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for?

A this compound is a homobifunctional crosslinker.[1][2] It consists of a polyethylene glycol (PEG) spacer (with 13 ethylene glycol units) and two pentafluorophenyl (PFP) ester reactive groups at each end.[2][3] These PFP esters react with primary and secondary amine groups, found in molecules like proteins (specifically on lysine residues) and peptides, to form stable covalent amide bonds.[4] The PEG spacer enhances water solubility and can reduce the immunogenicity of the resulting conjugate.

Q2: Why is quenching necessary in PFP ester reactions?

Quenching is a critical step to stop the conjugation reaction. It involves adding a reagent that deactivates any remaining, unreacted PFP esters. This is important for several reasons:

  • Controls the reaction: It ensures the reaction stops at a desired time point, preventing further, and potentially unwanted, modification of the target molecule.

  • Prevents side reactions: It stops the crosslinker from reacting with other molecules in downstream applications or during purification.

  • Defines the final product: By stopping the reaction, you achieve a more homogeneous product mixture, which is crucial for characterization and consistency.

Q3: What are the most common quenching agents for PFP ester reactions?

The most common quenching agents are molecules that contain primary amines. These amines compete with the target molecule for the PFP ester, effectively consuming the excess reagent. Buffers like Tris-buffered saline (TBS) or solutions containing glycine are frequently used for this purpose.

Q4: How do PFP esters compare to NHS esters?

PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimidyl (NHS) esters. This greater stability often results in more efficient and controllable conjugation reactions.

Experimental Workflow and Quenching Protocol

The following diagram outlines the typical workflow for a this compound conjugation reaction, including the critical quenching and purification steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purification Purification prep_reagent 1. Dissolve Bis-PEG13-PFP Esterin dry DMSO or DMF reaction 3. Mix Reagents & Incubate (RT for 1-4h or 4°C overnight) prep_reagent->reaction prep_biomolecule 2. Prepare Biomoleculein Amine-Free Buffer (pH 7.2-8.5) prep_biomolecule->reaction quench 4. Add Quenching Buffer (e.g., Tris, Glycine) reaction->quench quench_incubate 5. Incubate (15-30 min at RT) quench->quench_incubate purify 6. Purify Conjugate quench_incubate->purify purify_options Method? purify->purify_options sec Size-Exclusion Chromatography purify_options->sec Simple Cleanup dialysis Dialysis purify_options->dialysis Simple Cleanup iex Ion-Exchange Chromatography purify_options->iex High Purity Needed final_product 7. Characterize Final Product sec->final_product dialysis->final_product iex->final_product

Caption: Workflow for this compound conjugation, quenching, and purification.

Detailed Quenching Protocol

This protocol provides a general procedure for quenching a this compound reaction.

Materials:

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine, pH 8.0.

  • Purification tools: Desalting columns (for size-exclusion chromatography) or dialysis cassettes.

  • Reaction mixture containing the biomolecule and unreacted this compound.

Procedure:

  • Add Quenching Agent: Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-50 mM Tris or glycine.

  • Incubate: Allow the quenching reaction to proceed for 15 to 30 minutes at room temperature.

  • Purify: Immediately following incubation, remove the excess quenching agent, hydrolyzed PFP ester, and the pentafluorophenol byproduct.

    • For rapid cleanup: Use a desalting column (size-exclusion chromatography) appropriate for the volume of your sample.

    • For larger volumes or sensitive molecules: Use dialysis against an appropriate buffer (e.g., PBS).

    • For highest purity: Ion-exchange chromatography may be required to separate species with different degrees of PEGylation.

Troubleshooting Guide

Problem: Low or no yield of the desired conjugate.

This is a common issue that can stem from several factors related to reagent stability, reaction conditions, or buffer choice.

G start Low Yield? q1 Was an amine-free buffer used for conjugation? start->q1 q2 Was the PFP ester reagent handled properly? q1->q2 Yes sol1 Solution: Use buffers like PBS, HEPES, or Borate. Avoid Tris/Glycine during the main reaction. q1->sol1 No q3 Was the reaction pH optimal (7.2-8.5)? q2->q3 Yes sol2 Solution: Store reagent at -20°C with desiccant. Dissolve in anhydrous solvent (DMSO/DMF) right before use. Do not make stock solutions for storage. q2->sol2 No q4 Was the molar ratio of PFP ester sufficient? q3->q4 Yes sol3 Solution: Adjust pH. Low pH reduces amine reactivity. High pH increases hydrolysis of the PFP ester. q3->sol3 No sol4 Solution: Increase molar excess of PFP ester (e.g., 2:1 to 10:1 over amines). Optimize for your specific molecule. q4->sol4 No end_node Re-run Experiment q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision tree for troubleshooting low yield in PFP ester conjugation reactions.

Quantitative Data: Reaction and Quenching Parameters

For successful and reproducible results, careful optimization of reaction conditions is essential. The table below summarizes key parameters.

ParameterRecommended ConditionRationale
Reaction pH 7.2 - 8.5Balances amine reactivity (favored at higher pH) with PFP ester hydrolysis (increases at higher pH).
Reaction Buffer Amine-free (e.g., PBS, HEPES, Borate)Buffers with primary amines (Tris, Glycine) will compete with the target molecule, reducing yield.
Reagent Solvent Anhydrous DMSO or DMFPFP esters are moisture-sensitive and should be dissolved in a dry, polar aproc solvent immediately before use.
Temperature & Time 20-25°C for 1-4 hours, or 4°C overnightMilder conditions can be used for sensitive biomolecules; higher temperatures can speed up the reaction but also hydrolysis.
Molar Ratio 2:1 to 10:1 (PFP ester to amine)Using an excess of the PFP ester helps drive the reaction to completion. This needs to be optimized for each application.
Quenching Agent 20-50 mM Tris or GlycineProvides a large excess of primary amines to rapidly consume any unreacted PFP ester.
Quenching Time 15-30 minutes at room temperatureSufficient time to ensure all active esters are deactivated before purification.

Disclaimer: The protocols and information provided are intended for guidance and should be adapted to specific experimental requirements by qualified personnel.

References

Technical Support: Purification of Reaction Mixtures Containing Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the effective removal of excess Bis-PEG13-PFP ester from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound is a homobifunctional crosslinking agent. It contains two pentafluorophenyl (PFP) ester groups at the ends of a 13-unit polyethylene glycol (PEG) spacer.[1] PFP esters are highly reactive towards primary amines, forming stable amide bonds, making this reagent useful for conjugating or crosslinking proteins and other biomolecules.[2][3]

Complete removal of the excess, unreacted this compound is crucial for several reasons:

  • Accurate Downstream Analysis: Residual reagent can interfere with assays and characterization techniques.

  • Product Purity: For therapeutic applications, regulatory standards demand high purity and the absence of potentially immunogenic or reactive small molecules.

  • Preventing Undesired Reactions: Unquenched PFP esters can continue to react, leading to unwanted aggregation or modification of the final product over time.

Q2: What happens to the PFP ester group in an aqueous buffer?

The PFP ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[4] While PFP esters are generally less prone to spontaneous hydrolysis than other active esters like NHS esters, they will still hydrolyze over time to become non-reactive. For this reason, it is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer. Any unused, reconstituted reagent should be discarded and not stored.

Q3: How can I "quench" the reaction to deactivate any remaining PFP ester?

Before purification, it is good practice to quench the reaction to deactivate any remaining reactive PFP esters. This can be done by adding a buffer containing primary amines, such as Tris or glycine. A common quenching buffer is Tris-buffered saline (TBS) at a pH of around 7.2 to 8.5. An incubation period of about 30 minutes should be sufficient to neutralize the excess PFP ester.

Q4: What are the primary methods for removing excess this compound?

The most effective methods for removing small molecules like unreacted this compound (MW: ~1023 g/mol ) from larger biomolecules (e.g., proteins, antibodies) are based on size differences. The three most common techniques are:

  • Size-Exclusion Chromatography (SEC) / Desalting: This chromatographic technique separates molecules based on their hydrodynamic radius. It is highly efficient at removing small molecules, unreacted PEG, and buffer components from the larger, conjugated product.

  • Dialysis: This method involves placing the reaction mixture in a semi-permeable membrane bag with a specific Molecular Weight Cut-Off (MWCO). The bag is placed in a large volume of buffer, and the small molecules diffuse out into the buffer, which is changed several times to ensure complete removal.

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for buffer exchange and the separation of biomolecules. The reaction mixture is pumped tangentially across a membrane, which allows the smaller, unwanted molecules to pass through while retaining the larger product.

Q5: How can I verify that the excess reagent has been successfully removed?

Quantifying residual PEG reagents can be challenging because they lack a strong UV chromophore. However, several analytical techniques can be employed:

  • HPLC with Charged Aerosol Detection (CAD): This is a powerful method as CAD can detect any non-volatile analyte, making it ideal for quantifying PEG reagents. 2D-LC systems combining SEC and reversed-phase chromatography can separate the high molecular weight product from the low molecular weight residual PEG in a single injection.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to detect the specific mass of the this compound or its hydrolyzed byproducts in the purification flow-through or final product fractions.

Troubleshooting Guide

Problem: My final product is still contaminated with unreacted PEG reagent after purification.

Possible Cause Suggested Solution
Inefficient Quenching Ensure the quenching step is performed correctly. Add a sufficient molar excess of an amine-containing buffer (e.g., 25-50 mM Tris) and allow it to react for at least 30 minutes before purification.
Incorrect MWCO for Dialysis/TFF Verify that the Molecular Weight Cut-Off (MWCO) of your dialysis membrane or TFF cassette is appropriate. For removing a ~1 kDa reagent, the MWCO should be significantly larger (e.g., 10-30 kDa) but well below the molecular weight of your desired product.
Insufficient Dialysis Time/Buffer Exchange Dialysis can be a slow process, sometimes requiring up to 18 hours for completion. Ensure you are using a sufficiently large volume of dialysis buffer (e.g., 1000x the sample volume) and changing it 2-3 times to maintain a high concentration gradient.
Poor Resolution in SEC If using Size-Exclusion Chromatography, the column length or resolution may be insufficient. Ensure the column is properly packed and has an adequate bed height. Optimize the flow rate; slower flow rates often lead to better resolution.

Problem: My biomolecule product is aggregating or precipitating during purification.

Possible Cause Suggested Solution
Concentration Gradient Issues Dead-end filtration methods can cause a high concentration of the product at the membrane surface, leading to aggregation. Tangential Flow Filtration (TFF) minimizes this issue by keeping the solution flowing parallel to the membrane, reducing the concentration gradient.
Buffer Incompatibility The purification buffer (e.g., dialysis buffer or SEC mobile phase) may not be optimal for your protein's stability. Ensure the pH and ionic strength are appropriate. Consider adding stabilizers or excipients if necessary.
Organic Solvent Shock The this compound is often dissolved in an organic solvent like DMSO. Adding this solution too quickly to the aqueous protein solution can cause precipitation. Add the reagent solution slowly while stirring to avoid localized high concentrations of organic solvent.

Comparison of Purification Methods

The choice of purification method depends on factors like sample volume, desired purity, processing time, and available equipment.

Parameter Size-Exclusion Chromatography (SEC) Dialysis Tangential Flow Filtration (TFF)
Principle Separation by hydrodynamic sizeDiffusion across a semi-permeable membraneSize-based separation via cross-flow across a membrane
Processing Time Fast (minutes to a few hours)Slow (12-24 hours)Very Fast (can be automated)
Sample Volume Scalable, from <1 mL to litersBest for small to medium volumes (0.1 mL to 100 mL)Highly scalable, from 1 mL to thousands of liters
Efficiency Very high removal efficiencyGood, but may not achieve 100% removalVery high, allows for continuous buffer exchange (diafiltration)
Product Dilution YesYes (sample volume increases)No (can simultaneously concentrate the sample)
Key Advantage High resolution, excellent for polishingSimple setup, requires minimal monitoringFast, scalable, and minimizes product aggregation

Experimental Protocols

Protocol 1: Removal by Size-Exclusion Chromatography (Desalting Column)
  • Equilibrate the Column: Equilibrate a desalting column (e.g., PD-10) with 4-5 column volumes of your desired final buffer (e.g., PBS, pH 7.4).

  • Quench Reaction: Add Tris buffer to your reaction mixture to a final concentration of 25-50 mM and incubate for 30 minutes at room temperature.

  • Load Sample: Allow the equilibration buffer to completely enter the column bed. Gently load your quenched reaction mixture onto the center of the column bed.

  • Elute Product: Once the sample has fully entered the column bed, add your final buffer. The larger, conjugated product will elute first in the void volume.

  • Collect Fractions: Begin collecting fractions immediately. The high molecular weight product will elute first, followed by the smaller, unreacted PEG reagent and salts. Monitor the elution profile using a UV detector at 280 nm for protein.

  • Pool and Verify: Pool the protein-containing fractions and verify the removal of the excess reagent using an appropriate analytical method (e.g., HPLC-CAD).

Protocol 2: Removal by Dialysis
  • Prepare Dialysis Tubing: Cut the appropriate length of dialysis tubing (choose an MWCO of 10-20 kDa for most protein applications) and hydrate it according to the manufacturer's instructions.

  • Load Sample: Secure one end of the tubing with a clamp. Pipette your quenched reaction mixture into the tubing, leaving some space at the top. Remove excess air and seal the second end with another clamp.

  • Perform Dialysis: Immerse the sealed dialysis bag in a large beaker containing at least 1000 times the sample volume of your desired buffer. Stir the buffer gently on a stir plate at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours. Change the buffer completely. Repeat the buffer exchange at least two more times over 12-24 hours to ensure complete removal of the small molecules.

  • Recover Sample: Carefully remove the dialysis bag from the buffer, wipe the outside, and recover your purified sample.

Visual Workflows

Workflow for Selecting a Purification Method

This diagram outlines a decision-making process for choosing the most suitable purification method.

G start Start: Quenched Reaction Mixture vol_check Sample Volume > 100 mL? start->vol_check speed_check Is Speed Critical? vol_check->speed_check No tff Use Tangential Flow Filtration (TFF) vol_check->tff Yes equip_check SEC/HPLC Available? speed_check->equip_check Yes dialysis Use Dialysis speed_check->dialysis No sec Use Size-Exclusion Chromatography (SEC) equip_check->sec Yes equip_check->dialysis No

Caption: Purification method selection guide.

PFP Ester Hydrolysis Pathway

This diagram illustrates the reaction of a PFP ester with a primary amine and the competing hydrolysis reaction in an aqueous environment.

G cluster_0 Reaction Pathways cluster_1 Conjugation (Desired) cluster_2 Hydrolysis (Side Reaction) reagent R-PEG-PFP Ester (Reactive) amine Protein-NH2 reagent->amine + water H2O (Aqueous Buffer) reagent->water + product R-PEG-NH-Protein (Stable Amide Bond) amine->product hydrolyzed R-PEG-COOH (Inactive) water->hydrolyzed

References

Side reactions of Bis-PEG13-PFP ester with non-amine nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Bis-PEG13-PFP ester with non-amine nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of this compound?

A1: this compound is a homobifunctional crosslinker designed to react with primary and secondary amines to form stable amide bonds. This makes it ideal for crosslinking proteins and other amine-containing molecules. The pentafluorophenyl (PFP) ester is an active ester that readily reacts with nucleophilic amine groups.[1][2][3][4]

Q2: What are the main non-amine nucleophiles that can cause side reactions with this compound?

A2: The primary non-amine nucleophiles that can lead to side reactions are water (leading to hydrolysis), thiols (from cysteine residues), and alcohols (from serine, threonine, or tyrosine residues).[5]

Q3: How does the stability of PFP esters compare to NHS esters in aqueous solutions?

A3: PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability provides a larger window for the desired reaction with amines to occur, resulting in more efficient conjugations.

Q4: Can this compound react with thiol groups on proteins?

A4: Yes, PFP esters can react with thiol groups (e.g., from cysteine residues) to form thioesters. However, the reactivity towards thiols is generally lower than towards primary amines, and the resulting thioester bond is less stable than the amide bond formed with amines.

Q5: Is it possible for this compound to react with hydroxyl groups on amino acids like serine, threonine, or tyrosine?

A5: While PFP esters can react with alcohols to form esters, their reactivity with the hydroxyl groups of serine, threonine, and tyrosine side chains is generally low under typical bioconjugation conditions (pH 7.2-8.5). Acylation of hydroxyl-containing amino acids is more likely to occur with a large excess of the PFP ester.

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency or No Reaction
Possible Cause Recommended Solution
Hydrolysis of PFP ester Although more stable than NHS esters, PFP esters can still hydrolyze, especially at higher pH. Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid storing the reagent in solution.
Presence of competing nucleophiles in the buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Suboptimal pH The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. Lower pH values will result in protonated (and thus less nucleophilic) amines, reducing the reaction rate. Higher pH values will increase the rate of hydrolysis.
Inaccessible amine groups on the target molecule The primary amines on your protein may be sterically hindered or buried within its three-dimensional structure. Consider using a longer spacer arm crosslinker or partially denaturing the protein if its native conformation is not essential for your application.
Problem 2: Non-specific Modification or Protein Aggregation
Possible Cause Recommended Solution
Reaction with non-target nucleophiles (thiols, hydroxyls) To minimize reactions with thiols, consider temporarily blocking cysteine residues if they are not the intended target. To reduce reactions with hydroxyl groups, avoid using a large molar excess of the this compound. Lowering the reaction pH towards 7.2 can sometimes reduce side reactions with other nucleophiles.
High degree of labeling Excessive modification of a protein can alter its isoelectric point and solubility, leading to aggregation. Reduce the molar excess of the this compound in the reaction to control the number of modifications per protein molecule.
Hydrolysis product acting as a contaminant The hydrolyzed PFP ester will result in a carboxylic acid. While generally unreactive, high concentrations could potentially interact with your protein. Purify the conjugated protein using dialysis or size-exclusion chromatography to remove unreacted crosslinker and hydrolysis byproducts.

Quantitative Data

Table 1: Comparative Stability of Activated Esters in Aqueous Solution

Activated EsterpHHalf-lifeReference(s)
PFP Ester Not specifiedGenerally more stable than NHS esters
NHS Ester ≤ 7Hours
NHS Ester 8Minutes
NHS Ester 8.6 (4°C)10 minutes
NHS Ester 7.0 (0°C)4-5 hours

Note: The half-life of activated esters is highly dependent on the specific molecule, buffer composition, and temperature. The information above should be used as a general guideline.

Experimental Protocols

Protocol for Minimizing Side Reactions During Protein Crosslinking

This protocol provides a general guideline for crosslinking proteins with this compound while minimizing side reactions with non-amine nucleophiles.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Ensure your protein of interest is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare PFP Ester Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not store the stock solution.

  • Initiate the Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the PFP ester over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted, and hydrolyzed crosslinker by using a desalting column or by dialysis against an appropriate buffer for your downstream application.

Visualizations

Reaction_Pathways Bis-PEG13-PFP_ester Bis-PEG13-PFP_ester Primary_Amine Primary Amine (Lysine, N-terminus) Bis-PEG13-PFP_ester->Primary_Amine High Reactivity (pH 7.2-8.5) Thiol Thiol (Cysteine) Bis-PEG13-PFP_ester->Thiol Moderate Reactivity Water Water (Hydrolysis) Bis-PEG13-PFP_ester->Water Low Reactivity (increases with pH) Alcohol Alcohol (Ser, Thr, Tyr) Bis-PEG13-PFP_ester->Alcohol Low Reactivity Amide_Bond Stable Amide Bond (Desired Product) Primary_Amine->Amide_Bond Thioester Thioester (Side Product) Thiol->Thioester Carboxylic_Acid Carboxylic Acid (Inactive Product) Water->Carboxylic_Acid Ester Ester (Minor Side Product) Alcohol->Ester

Caption: Reaction pathways of this compound with primary amines and potential non-amine nucleophiles.

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_solutions1 Solutions cluster_further_investigation Further Investigation cluster_solutions2 Advanced Solutions Start Low/No Conjugation Check_Reagent Is PFP ester solution fresh? Start->Check_Reagent Check_Buffer Is buffer amine-free? Check_Reagent->Check_Buffer Yes Prepare_Fresh Prepare fresh PFP ester solution in anhydrous solvent. Check_Reagent->Prepare_Fresh No Check_pH Is pH optimal (7.2-8.5)? Check_Buffer->Check_pH Yes Change_Buffer Use amine-free buffer (e.g., PBS, HEPES). Check_Buffer->Change_Buffer No Adjust_pH Adjust pH to 7.2-8.5. Check_pH->Adjust_pH No Check_Accessibility Are amine groups accessible? Check_pH->Check_Accessibility Yes Consider_Side_Reactions Non-specific modification? Check_Accessibility->Consider_Side_Reactions Yes Optimize_Linker Use longer spacer arm or denature protein. Check_Accessibility->Optimize_Linker No Optimize_Molar_Ratio Reduce molar excess of PFP ester. Adjust pH towards 7.2. Consider_Side_Reactions->Optimize_Molar_Ratio Yes

Caption: Troubleshooting workflow for low or no conjugation efficiency with this compound.

References

Technical Support Center: Bis-PEG13-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bis-PEG13-PFP ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH range for the reaction of Pentafluorophenyl (PFP) esters with primary amines (such as the ε-amino group of lysine residues in proteins) is typically between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups are sufficiently deprotonated to be nucleophilic and can efficiently react with the PFP ester.[2][4]

Q2: How does pH outside the optimal range affect the reaction efficiency?

  • Low pH (below 7.2): At a lower pH, primary amines are more likely to be protonated (-NH3+), rendering them non-nucleophilic and therefore unreactive towards the PFP ester. This will significantly slow down or inhibit the desired conjugation reaction.

  • High pH (above 8.5): At a higher pH, the rate of hydrolysis of the PFP ester increases. In this competing reaction, the ester reacts with water and becomes non-reactive, which can lead to a lower yield of the desired conjugate.

Q3: Which buffers are compatible with this compound reactions?

Amine-free buffers are recommended to avoid competition with the target molecule. Compatible buffers include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Q4: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester, thereby reducing conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.

Q5: My reaction yield is low. What are the possible causes related to pH?

Low yield can be attributed to several factors, with incorrect pH being a primary suspect:

  • Incorrect Buffer pH: Verify that your reaction buffer is within the optimal 7.2-8.5 range. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate the hydrolysis of the PFP ester.

  • Acidification during Reaction: For large-scale reactions, the hydrolysis of the ester can release pentafluorophenol, causing the pH of the reaction mixture to decrease over time. It is advisable to monitor the pH during the reaction or use a more concentrated buffer to maintain the optimal pH.

Q6: Are PFP esters more stable against hydrolysis than NHS esters?

Yes, PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability can result in more efficient reactions, especially in dilute protein solutions where the competing hydrolysis reaction is more pronounced.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound reactions, with a focus on the impact of pH.

Issue Possible Cause Recommended Solution(s)
Low or No Conjugation Yield Incorrect Reaction pH: The pH of the buffer is outside the optimal 7.2-8.5 range.- Verify the pH of your reaction buffer before adding the reagents. - Perform pilot experiments at different pH values within the recommended range to find the optimal condition for your specific molecule.
Hydrolysis of PFP Ester: The PFP ester has hydrolyzed before reacting with the target amine, often due to high pH or moisture contamination.- Ensure proper storage of the this compound in a desiccated environment at -20°C. - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. - Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Use of Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.- Perform a buffer exchange into a compatible amine-free buffer such as PBS, HEPES, or Borate buffer.
Protein Aggregation / Precipitation Change in Protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, leading to reduced solubility if the new pI is close to the buffer pH.- Optimize the molar excess of the crosslinker to minimize over-modification. - Screen different buffer conditions to find one that enhances protein stability.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) Reaction pH Favoring Multiple Site Reactivity: The chosen pH may render multiple amine groups on the protein similarly reactive.- Adjust the reaction pH to favor more selective modification. For instance, a slightly lower pH within the optimal range may favor N-terminal selectivity over lysine modification.

Data Presentation

The efficiency of the this compound reaction is critically dependent on pH. The following table summarizes the expected outcomes at different pH values based on the principles of amine reactivity and ester hydrolysis.

pH Range Amine Reactivity PFP Ester Hydrolysis Rate Overall Reaction Efficiency
< 7.0Low (Amines are protonated)LowPoor
7.2 - 8.5High (Amines are deprotonated and nucleophilic)Moderate (Increases with pH)Optimal
8.5 - 9.0HighHighSub-optimal to Poor (Hydrolysis competes with conjugation)
> 9.0HighVery HighPoor (Dominated by hydrolysis)

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

2. Conjugation Reaction:

  • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the ester over the protein is a common starting point, but this should be optimized for your specific application.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

3. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. This will react with and consume any unreacted PFP ester.

  • Incubate for 30 minutes at room temperature.

4. Purification:

  • Purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (e.g., desalting column) or dialysis.

5. Analysis:

  • Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques like SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

G start Low Reaction Yield Observed check_pH Is buffer pH within 7.2-8.5? start->check_pH check_buffer_type Is the buffer amine-free? (e.g., PBS, HEPES) check_pH->check_buffer_type Yes adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH No check_reagent_handling Was PFP ester handled under anhydrous conditions? check_buffer_type->check_reagent_handling Yes buffer_exchange Perform buffer exchange check_buffer_type->buffer_exchange No check_molar_ratio Is molar ratio of PFP ester to amine sufficient? check_reagent_handling->check_molar_ratio Yes fresh_reagent Use fresh, properly stored reagent check_reagent_handling->fresh_reagent No optimize_ratio Increase molar ratio check_molar_ratio->optimize_ratio No success Yield Improved check_molar_ratio->success Yes adjust_pH->success buffer_exchange->success fresh_reagent->success optimize_ratio->success

Caption: Troubleshooting workflow for low PFP ester reaction yield.

Reaction Pathway: Amine Conjugation vs. Hydrolysis

G cluster_conditions Reaction Conditions PFP_Ester This compound (Active Reagent) Conjugate PEGylated Protein (Stable Amide Bond) PFP_Ester->Conjugate Aminolysis Hydrolyzed_Ester Hydrolyzed PEG (Inactive) PFP_Ester->Hydrolyzed_Ester Hydrolysis Amine Protein-NH2 (Target Amine) Amine->Conjugate Water H2O (Water/Hydroxide) Water->Hydrolyzed_Ester pH_low Low pH (<7.2) (Amine Protonated) pH_low->Amine Inhibits Aminolysis pH_optimal Optimal pH (7.2-8.5) pH_optimal->PFP_Ester Favors Aminolysis pH_high High pH (>8.5) pH_high->Water Accelerates Hydrolysis

References

Technical Support Center: Stoichiometry Optimization for Bis-PEG13-PFP Ester and Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stoichiometry optimization of Bis-PEG13-PFP ester and protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for efficient conjugation?

A1: The optimal molar ratio is highly dependent on the protein of interest, its concentration, and the number of available primary amines (N-terminus and lysine residues). A common starting point is a 10- to 50-fold molar excess of the this compound to the protein.[1] For initial experiments, it is recommended to test a range of molar ratios to determine the ideal stoichiometry for your specific application. For protein samples with concentrations less than 1 mg/mL, a 40- to 80-fold molar excess may be necessary, while for concentrations of 5-10 mg/mL, a 5- to 10-fold molar excess might be sufficient.[2]

Q2: What is the recommended reaction buffer for the conjugation reaction?

A2: PFP ester crosslinking reactions are typically performed in amine-free buffers at a pH of 7-9.[1] Suitable buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers.[1] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the PFP ester, thereby reducing conjugation efficiency.[1]

Q3: What is the primary competing reaction, and how can it be minimized?

A3: The primary competing reaction is the hydrolysis of the PFP ester, which is more prevalent at higher pH and in dilute protein solutions. To minimize hydrolysis, it is advisable to work with protein solutions that are not overly dilute and to perform the reaction within the recommended pH range of 7.2-8.5. Additionally, the this compound reagent is moisture-sensitive and should be dissolved in a dry, polar aprotic organic solvent like DMSO or DMF immediately before use.

Q4: How can I quench the reaction once it has reached the desired endpoint?

A4: The reaction can be quenched by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, at a final concentration of 20-50mM and incubating for 15 minutes at room temperature. This will consume any unreacted PFP esters. Alternatively, excess non-reacted reagent and byproducts can be removed using a desalting column or through dialysis.

Q5: How can I determine the efficiency of my conjugation reaction?

A5: Several analytical techniques can be used to quantify the efficiency of the bioconjugation. Common methods include:

  • UV-Vis Spectrophotometry: This simple and rapid method measures the absorbance of the bioconjugate at two different wavelengths, one for the protein (typically 280 nm) and another for the conjugated molecule, to calculate the degree of labeling.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their polarity and can resolve species with different levels of conjugation, providing high resolution and sensitivity.

  • Western Blot-Based Assays: These methods can quantify bioconjugation efficiency within live mammalian cells by detecting a molecular weight shift.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Incorrect buffer composition (presence of primary amines).Use an amine-free buffer such as PBS, borate, or HEPES.
Suboptimal pH of the reaction buffer.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
Hydrolysis of the this compound.Prepare the PFP ester solution in a dry organic solvent (DMSO or DMF) immediately before use and avoid overly dilute protein solutions.
Insufficient molar excess of the PFP ester.Increase the molar ratio of the this compound to the protein. A 10- to 50-fold excess is a good starting point.
Protein Aggregation The PEGylation process can sometimes lead to aggregation.The use of PEG spacers generally improves the water-solubility of the reagent and the resulting conjugate, reducing the tendency for aggregation. If aggregation persists, consider optimizing the protein concentration and reaction temperature.
Inconsistent Results The this compound is a low melting point solid or liquid that can be difficult to weigh and dispense accurately.To facilitate handling, it is recommended to make a stock solution by dissolving the crosslinker in a dry organic solvent like dimethylsulfoxide (DMSO) immediately before the first use.
Variable reaction times and temperatures.Standardize the incubation time and temperature. Typical conditions are 30-60 minutes at room temperature or 2 hours at 4°C.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation: If necessary, exchange the protein into an amine-free buffer (e.g., PBS, HEPES, or borate) at a pH of 7.2-8.5 using dialysis or a desalting column. Adjust the protein concentration to 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

  • Crosslinker Stock Solution Preparation: Immediately before use, dissolve the this compound in a dry organic solvent such as DMSO to create a stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., a 10-fold molar excess for a 0.1 mM protein solution would be a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted reagent and byproducts by using a desalting column or dialysis.

Protocol 2: Analysis of Conjugation Efficiency by RP-HPLC
  • Sample Preparation: After the conjugation reaction and purification, dilute the samples to an appropriate concentration for HPLC analysis.

  • Chromatographic Separation: Use a reversed-phase column to separate the reaction components based on their hydrophobicity. The addition of PEG chains will alter the retention time of the protein.

  • Detection: Monitor the elution profile using a UV detector, typically at 280 nm for the protein.

  • Data Analysis: Compare the chromatograms of the unconjugated protein and the reaction mixture. The appearance of new peaks with different retention times indicates successful conjugation. The degree of labeling can be estimated by integrating the peak areas of the different species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Mix Protein and PEG Ester at Desired Molar Ratio protein_prep->conjugation peg_prep Prepare Bis-PEG13-PFP Ester Stock Solution (in dry DMSO) peg_prep->conjugation incubation Incubate (30 min @ RT or 2h @ 4°C) conjugation->incubation quenching Quench Reaction (e.g., with Tris buffer) incubation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification analysis Analyze Conjugation Efficiency (e.g., RP-HPLC, UV-Vis) purification->analysis

Caption: Experimental workflow for stoichiometry optimization.

troubleshooting_guide start Start Troubleshooting issue Low Conjugation Efficiency? start->issue check_buffer Check Buffer: Amine-Free? pH 7.2-8.5? issue->check_buffer Yes end Problem Solved issue->end No check_reagent Check Reagent: Freshly Prepared in Dry Solvent? check_buffer->check_reagent Yes solution_buffer Solution: Use Amine-Free Buffer (e.g., PBS) and Adjust pH. check_buffer->solution_buffer No check_ratio Check Molar Ratio: Sufficient Excess of PEG Ester? check_reagent->check_ratio Yes solution_reagent Solution: Prepare Fresh Reagent Solution in Dry DMSO. check_reagent->solution_reagent No solution_ratio Solution: Increase Molar Ratio of PEG Ester. check_ratio->solution_ratio No check_ratio->end Yes solution_buffer->end solution_reagent->end solution_ratio->end

References

Validation & Comparative

A Head-to-Head Battle for Bioconjugation: Bis-PEG13-PFP Ester vs. Bis-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and oligonucleotides is a cornerstone of therapeutic and diagnostic development. For researchers and drug development professionals, the choice of crosslinker is a critical decision that dictates the efficiency, stability, and homogeneity of the final conjugate. This guide provides an objective comparison of two prominent amine-reactive, homobifunctional crosslinkers: Bis-PEG13-PFP (pentafluorophenyl) ester and Bis-PEG13-NHS (N-hydroxysuccinimide) ester.

Both molecules share a common polyethylene glycol (PEG) spacer of 13 ethylene glycol units, which enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][2] The key difference lies in their amine-reactive terminal groups, which significantly impacts their performance in bioconjugation reactions.

Quantitative Performance Comparison

The efficiency and stability of a crosslinker are paramount for reproducible and robust bioconjugation. PFP esters are generally recognized for their higher reactivity and greater stability towards hydrolysis compared to NHS esters.[3][4] This translates to potentially higher conjugation yields and a wider reaction window.

Table 1: Comparison of Key Performance Parameters

ParameterBis-PEG13-PFP EsterBis-PEG13-NHS EsterReferences
Reactivity Higher reactivity towards primary and secondary amines. Generally faster reaction rates.Highly reactive with primary amines.[5]
Hydrolytic Stability Significantly more stable in aqueous solutions, especially at neutral and slightly basic pH.Prone to hydrolysis, particularly at pH > 8. Half-life can be as short as 10 minutes at pH 8.6.
Optimal Reaction pH 7.2 - 9.07.0 - 8.5
Selectivity Can exhibit preferential reactivity, such as selective labeling of antibody light chains.Generally reacts with all accessible primary amines, leading to heterogeneous labeling.
Byproducts Pentafluorophenol (PFP-OH)N-hydroxysuccinimide (NHS)

Reaction Mechanisms and Workflows

The fundamental reaction for both esters is the nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the ester, forming a stable amide bond and releasing the respective leaving group (PFP-OH or NHS).

cluster_0 PFP Ester Reaction cluster_1 NHS Ester Reaction PFP_Ester This compound Amide_Bond_PFP Biomolecule-NH-CO-PEG13-... PFP_Ester->Amide_Bond_PFP + Biomolecule_PFP Biomolecule-NH2 Biomolecule_PFP->Amide_Bond_PFP PFP_OH PFP-OH Amide_Bond_PFP->PFP_OH releases NHS_Ester Bis-PEG13-NHS Ester Amide_Bond_NHS Biomolecule-NH-CO-PEG13-... NHS_Ester->Amide_Bond_NHS + Biomolecule_NHS Biomolecule-NH2 Biomolecule_NHS->Amide_Bond_NHS NHS NHS Amide_Bond_NHS->NHS releases

Caption: Amine-reactive conjugation chemistry. (Within 100 characters)

A typical experimental workflow for bioconjugation involves dissolving the ester in an anhydrous organic solvent, followed by its addition to the biomolecule in a suitable buffer. The reaction is then quenched, and the conjugate is purified.

Start Start Dissolve_Ester Dissolve Ester in Anhydrous Solvent Start->Dissolve_Ester Prepare_Biomolecule Prepare Biomolecule in Buffer Start->Prepare_Biomolecule Mix Mix Ester and Biomolecule Solutions Dissolve_Ester->Mix Prepare_Biomolecule->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Conjugate Purify->Analyze End End Analyze->End

Caption: General bioconjugation workflow. (Within 100 characters)

Experimental Protocols

Below are representative protocols for the conjugation of an antibody with this compound and Bis-PEG13-NHS ester. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Antibody Labeling with this compound

Materials:

  • Antibody (1-5 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFP ester solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PFP ester and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.

Protocol 2: Antibody Labeling with Bis-PEG13-NHS Ester

Materials:

  • Antibody (1-5 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).

  • Bis-PEG13-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare NHS Ester Solution: Immediately before use, dissolve the Bis-PEG13-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.

Key Advantages and Considerations

The choice between this compound and Bis-PEG13-NHS ester depends on the specific requirements of the bioconjugation application.

cluster_pfp This compound Advantages cluster_nhs Bis-PEG13-NHS Ester Considerations PFP_Stability Higher Hydrolytic Stability Decision Choice of Ester PFP_Stability->Decision PFP_Efficiency Potentially Higher Reaction Efficiency PFP_Efficiency->Decision PFP_Selectivity Potential for Site-Selective Labeling PFP_Selectivity->Decision NHS_Hydrolysis Susceptibility to Hydrolysis NHS_Heterogeneity Can Lead to Heterogeneous Products NHS_Established Widely Used and Documented Decision->NHS_Hydrolysis Decision->NHS_Heterogeneity Decision->NHS_Established

Caption: Decision factors for ester selection. (Within 100 characters)

This compound is often the superior choice when:

  • High conjugation efficiency is critical. Its greater stability against hydrolysis can lead to higher yields of the desired conjugate.

  • A longer reaction time or higher pH is required. Its resistance to hydrolysis provides a wider experimental window.

  • Site-selective labeling is desired. As demonstrated in antibody labeling, PFP esters can offer preferential reactivity with specific lysine residues, leading to more homogeneous conjugates. This can be particularly advantageous in the development of antibody-drug conjugates (ADCs) where the site of drug attachment can influence efficacy and safety.

Bis-PEG13-NHS ester may be suitable when:

  • Established protocols are preferred. NHS esters are one of the most widely used and well-documented classes of amine-reactive crosslinkers.

  • Rapid conjugation at a controlled pH is feasible. When reaction conditions can be carefully managed to minimize hydrolysis, NHS esters can provide effective conjugation.

References

A Head-to-Head Battle of Amine-Reactive Crosslinkers: Bis-PEG13-PFP Ester Versus the Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs). The ideal linker must not only facilitate efficient conjugation but also impart desirable properties to the final product, such as stability and solubility. This guide provides an objective comparison of the Bis-PEG13-PFP ester with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

Amine-reactive crosslinkers are characterized by functional groups that readily react with primary amines, such as the lysine residues on the surface of proteins. Among the most utilized reactive groups are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters.[1][2] This comparison will focus on the performance of this compound, a homobifunctional crosslinker with two PFP ester moieties connected by a 13-unit polyethylene glycol (PEG) spacer, against its NHS-ester counterparts and other alternatives.[3]

Executive Summary of Comparative Performance

The primary advantage of PFP esters over NHS esters lies in their enhanced resistance to hydrolysis, particularly in aqueous environments.[4] This increased stability can translate to higher conjugation efficiencies, as the PFP ester remains reactive for a longer period, allowing for more controlled and reproducible conjugation reactions. The integrated PEG13 spacer in the this compound further enhances the properties of the resulting conjugate by increasing hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the bioconjugate.

Data Presentation: A Quantitative Look at Performance

To facilitate a clear comparison, the following tables summarize the key performance characteristics of this compound and other widely used amine-reactive crosslinkers.

Table 1: Physicochemical Properties of Selected Amine-Reactive Crosslinkers

FeatureThis compoundBis-PEG-NHS Ester (e.g., BS(PEG)9)
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Reactivity HighVery High
Spacer Arm PEG13 (Polyethylene glycol)PEG9 (Polyethylene glycol)
Solubility High in aqueous and organic solventsHigh in aqueous and organic solvents
Hydrolytic Stability More stable than NHS estersProne to hydrolysis, especially at higher pH

Table 2: Comparative Hydrolytic Stability of PFP and NHS Esters

pHTemperature (°C)NHS Ester Half-lifePFP Ester Half-life
7.044-5 hoursSignificantly longer than NHS ester (qualitative)
8.025MinutesMore stable than NHS ester (qualitative)
8.64~10 minutesMore stable than NHS ester (qualitative)

Table 3: Comparison of Conjugation Efficiency and Selectivity

ParameterThis compoundBis-PEG-NHS Ester
Typical Reaction pH 7.2 - 8.57.2 - 8.5
Conjugation Efficiency Potentially higher due to lower hydrolysisCan be high but is sensitive to hydrolysis
Selectivity Can exhibit higher selectivity for specific lysine residuesGenerally less selective, leading to a more heterogeneous mixture
Resulting Conjugate Properties Reduced aggregation, improved brightness (for fluorophore conjugates)Can lead to heterogeneous products with varied properties

Experimental Protocols: A Guide to Application

Detailed methodologies are crucial for achieving reproducible and optimal results in bioconjugation. Below are representative protocols for a comparative study of crosslinker efficiency.

Protocol 1: Comparative Analysis of Crosslinker Hydrolysis Rate

Objective: To compare the hydrolytic stability of this compound and a comparable Bis-PEG-NHS ester in aqueous buffer.

Materials:

  • This compound

  • Bis-PEG-NHS ester (e.g., BS(PEG)12)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare 10 mM stock solutions of each crosslinker in anhydrous DMSO.

  • Add a small volume of the crosslinker stock solution to pre-warmed PBS (pH 7.4 and pH 8.5) to a final concentration of 1 mM.

  • Immediately begin monitoring the absorbance at a wavelength characteristic of the leaving group (e.g., 260 nm for NHS) over time at a constant temperature (e.g., 25°C).

  • Record absorbance readings at regular intervals until the absorbance plateaus, indicating complete hydrolysis.

  • Calculate the half-life of each crosslinker at each pH by plotting the natural log of the absorbance versus time.

Protocol 2: Comparative Antibody Conjugation and DAR Analysis

Objective: To compare the conjugation efficiency of this compound and a Bis-PEG-NHS ester by determining the Drug-to-Antibody Ratio (DAR) of the resulting ADCs.

Materials:

  • Monoclonal antibody (mAb) at a known concentration (e.g., 10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound and Bis-PEG-NHS ester.

  • Amine-reactive payload (e.g., a cytotoxic drug with a primary amine).

  • Anhydrous DMSO.

  • Reaction buffer (e.g., PBS, pH 8.0).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) system for purification.

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.

  • Crosslinker-Payload Activation (if necessary): In a separate reaction, conjugate the amine-reactive payload to the homobifunctional crosslinker. Purify the activated payload-linker construct.

  • Conjugation Reaction:

    • Set up parallel reactions for each crosslinker.

    • Add a defined molar excess of the activated payload-linker (dissolved in DMSO) to the antibody solution.

    • Incubate the reactions at room temperature for a set time (e.g., 2 hours) with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching reagent to consume any unreacted crosslinker.

  • Purification: Purify the resulting ADC from excess reagents using a SEC column.

  • DAR Analysis:

    • Analyze the purified ADC using HIC. The number of peaks and their relative areas correspond to the distribution of different drug-loaded species.

    • Calculate the average DAR by a weighted average of the peak areas.

    • Alternatively, use UV-Vis spectroscopy or mass spectrometry for DAR determination.

Mandatory Visualization: Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows.

cluster_0 ADC Preparation Workflow mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction mAb->conjugation crosslinker Bis-PEG13-PFP or Bis-PEG-NHS Ester activated_payload Activated Payload-Linker crosslinker->activated_payload Reaction payload Amine-Reactive Payload payload->activated_payload activated_payload->conjugation quench Quenching conjugation->quench purification Purification (SEC) quench->purification adc Antibody-Drug Conjugate (ADC) purification->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.

cluster_1 Comparative Crosslinker Analysis Workflow start Start prep_crosslinkers Prepare Crosslinker Stock Solutions (PFP-PEG & NHS-PEG) start->prep_crosslinkers hydrolysis_study Hydrolysis Rate Study (UV-Vis Spectroscopy) prep_crosslinkers->hydrolysis_study conjugation_study Conjugation Efficiency Study (Antibody Labeling) prep_crosslinkers->conjugation_study data_comparison Data Comparison & Analysis hydrolysis_study->data_comparison dar_analysis DAR Analysis (HIC, MS) conjugation_study->dar_analysis stability_analysis Conjugate Stability Analysis dar_analysis->stability_analysis stability_analysis->data_comparison conclusion Conclusion data_comparison->conclusion

Caption: Experimental workflow for comparing crosslinker performance.

Conclusion

The choice between this compound and other amine-reactive crosslinkers is a critical decision in bioconjugate development. While NHS esters offer high reactivity, their susceptibility to hydrolysis can lead to challenges in reproducibility and efficiency. The enhanced stability of the PFP ester in this compound, coupled with the beneficial properties of the long PEG spacer, presents a compelling alternative for researchers seeking to produce more homogeneous and stable bioconjugates. The provided data and protocols offer a framework for making an informed decision based on the specific requirements of your application.

References

PFP Esters vs. NHS Esters in Crosslinking: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique for developing therapeutics, diagnostics, and research tools. For drug development professionals and scientists, the choice of crosslinking chemistry is critical to ensure efficiency, stability, and reproducibility. Among the most common amine-reactive functionalities are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their crosslinking needs.

Executive Summary

PFP esters offer significant advantages over the more traditional NHS esters, primarily stemming from their superior resistance to hydrolysis in aqueous environments. This enhanced stability translates to higher reaction efficiencies and a wider experimental window. Furthermore, PFP esters have been shown to provide preferential labeling of specific lysine residues in antibodies, leading to more homogeneous conjugates with improved performance. While NHS esters are widely used and effective, their rapid hydrolysis, particularly at physiological or slightly alkaline pH, presents a significant drawback that can lead to lower yields and less consistent results.

Quantitative Performance Comparison

The primary factor differentiating PFP and NHS esters is their stability in aqueous solutions, which directly impacts their availability for the desired amidation reaction with primary amines versus the competing hydrolysis reaction with water.

ParameterPFP EsterNHS EsterKey Advantage of PFP Ester
Hydrolytic Stability Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[1]Prone to rapid hydrolysis, especially as pH increases.[2][3] The half-life can range from hours at pH 7 to mere minutes at pH 8.[2][3]Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and potentially higher yields as more of the reagent is available to react with the target amine.
Reaction Efficiency Generally higher due to reduced hydrolysis. The lower rate of the competing hydrolysis reaction leads to a more efficient amidation reaction.Can be high, but is significantly compromised by hydrolysis, requiring careful control of pH and reaction time, and often a larger excess of the reagent.More efficient use of the crosslinking reagent, which can be critical when working with precious or limited biomolecules.
Optimal Reaction pH Typically between 7.2 and 8.5. Some sources suggest a slightly higher optimal pH than for NHS esters.Generally optimal between 7.2 and 8.5. However, the rate of hydrolysis increases significantly at the higher end of this range.The broader effective pH range, coupled with higher stability, provides greater flexibility in experimental design.
Selectivity Can exhibit preferential reactivity with specific lysine residues, such as those on the light chain of antibodies, leading to more homogeneous conjugates.Generally reacts with all accessible primary amines (N-terminus and lysine side chains) with less site specificity.Enables the production of more uniform bioconjugates with potentially improved biological activity and reduced batch-to-batch variability.

Reaction Mechanism and Workflow

Both PFP and NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. The key difference lies in the leaving group.

General Reaction Mechanism

ReactionMechanism Ester R-C(=O)-X (PFP or NHS Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Amine R'-NH₂ (Primary Amine) Amide R-C(=O)-NH-R' (Stable Amide Bond) Intermediate->Amide Collapse LeavingGroup H-X (Pentafluorophenol or N-Hydroxysuccinimide) ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Conjugation 3. Initiate Conjugation (Add crosslinker to protein solution, incubate at RT or 4°C) Protein_Prep->Conjugation Reagent_Prep 2. Prepare Crosslinker Stock (Dissolve PFP/NHS Ester in DMSO/DMF) Reagent_Prep->Conjugation Quenching 4. Quench Reaction (Optional) (Add Tris or glycine) Conjugation->Quenching Purification 5. Purify Conjugate (Desalting column or dialysis) Quenching->Purification Analysis 6. Analyze Conjugate (SDS-PAGE, Mass Spec, etc.) Purification->Analysis LogicalRelationships Success Successful Crosslinking (High Yield, High Purity) High_Stability High Crosslinker Stability (e.g., PFP Ester) High_Stability->Success Increases Hydrolysis Crosslinker Hydrolysis High_Stability->Hydrolysis Resists Optimal_pH Optimal pH (7.2-8.5) Optimal_pH->Success Favors Amine_Free_Buffer Amine-Free Buffer Amine_Free_Buffer->Success Ensures Specificity Sufficient_Excess Sufficient Molar Excess of Crosslinker Sufficient_Excess->Success Drives Reaction Hydrolysis->Success Decreases Yield Suboptimal_pH Suboptimal pH Suboptimal_pH->Hydrolysis Increases (if > 8.5) Decreases Reactivity (if < 7.2) Competing_Amines Competing Amines (e.g., Tris, Glycine) Competing_Amines->Success Reduces Efficiency

References

A Head-to-Head Comparison of Bis-PEG13-PFP Ester and BS3 for In Vivo Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking reagent is paramount for the successful in vivo stabilization and identification of protein-protein interactions. This guide provides a comprehensive, data-driven comparison of two prominent amine-reactive cross-linkers: the modern, PEGylated Bis-PEG13-PFP ester and the traditional, well-established BS3 (Bis[sulfosuccinimidyl] suberate). We will delve into their respective performances, supported by experimental data, and provide detailed protocols for their application.

Executive Summary

This compound and BS3 are both homobifunctional, amine-reactive cross-linkers used to covalently link proteins in close proximity. However, they possess distinct chemical features that significantly impact their performance in in vivo settings. The primary differences lie in their reactive ester chemistry (Pentafluorophenyl ester vs. N-hydroxysulfosuccinimide ester) and the nature of their spacer arm (a long, flexible PEG linker vs. a shorter, rigid suberate).

This compound offers the advantages of a highly reactive and more hydrolytically stable PFP ester, coupled with a long polyethylene glycol (PEG) spacer. This PEG linker enhances solubility, reduces immunogenicity, and can improve the pharmacokinetic profile of cross-linked complexes.

BS3 , on the other hand, is a well-characterized, water-soluble cross-linker due to its sulfonylated NHS esters. Its shorter, rigid spacer arm provides a more defined distance constraint for structural studies. However, its NHS esters are more prone to hydrolysis compared to PFP esters, which can reduce cross-linking efficiency in aqueous in vivo environments.

Performance Comparison: A Data-Driven Overview

While direct head-to-head in vivo studies comparing the cross-linking efficiency of this compound and BS3 are limited in the public domain, we can infer their performance based on the known properties of their constituent parts.

Data Presentation
FeatureThis compoundBS3 (Bis[sulfosuccinimidyl] suberate)
Reactive Group Pentafluorophenyl (PFP) esterN-hydroxysulfosuccinimide (NHS) ester
Reactivity Highly reactive towards primary amines.[1][2]Reactive towards primary amines.[3]
Hydrolytic Stability Less susceptible to hydrolysis than NHS esters, leading to potentially higher reaction efficiency in aqueous environments.More prone to hydrolysis, especially at physiological pH, which can reduce cross-linking efficiency.[4]
Spacer Arm Long, flexible polyethylene glycol (PEG13) chain (50.0 Å).[1]Shorter, rigid suberate chain (11.4 Å).
Solubility The hydrophilic PEG linker increases the water solubility of the compound.Water-soluble due to terminal sulfonyl groups.
In Vivo Stability PEGylation is known to increase the in vivo stability and circulation half-life of conjugated molecules.As a non-PEGylated molecule, it is expected to have a shorter in vivo half-life.
Cell Membrane Permeability Generally considered membrane-impermeable due to its hydrophilic PEG chain.Membrane-impermeable due to its charged sulfonate groups, making it ideal for cell surface cross-linking.
Immunogenicity The PEG spacer is known to reduce the immunogenicity of conjugates.The suberate spacer may be more immunogenic compared to a PEG spacer.

Quantitative Insights from Related Studies:

While direct comparative data is scarce, studies on related compounds provide valuable insights:

  • PFP vs. NHS Esters: PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters. This increased stability can lead to more efficient conjugation reactions in the complex aqueous environment of a living organism.

  • PEGylation and In Vivo Performance: Studies comparing PEGylated and non-PEGylated nanoparticles have shown that PEGylation significantly prolongs circulation half-life. For instance, one study found that PEGylated nanoparticles had significantly higher blood concentrations one-hour post-injection compared to their non-PEGylated counterparts (0.23 ± 0.01 % ID/g vs. 0.06 ± 0.01 % ID/g). This suggests that a PEGylated cross-linker like this compound could lead to more stable cross-linked complexes in vivo.

Experimental Protocols

Detailed methodologies are crucial for the successful application of in vivo cross-linking. Below are representative protocols for using this compound and BS3 for in vivo cross-linking of protein-protein interactions, followed by immunoprecipitation and analysis.

Protocol 1: In Vivo Cross-linking with this compound followed by Immunoprecipitation

This protocol is adapted for studying interactions with a target protein of interest, for example, a cell surface receptor.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the target protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Culture and Treatment: Grow cells to the desired confluency. If studying a specific signaling event, treat the cells with the appropriate ligand or stimulus for the desired time.

  • Cross-linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 25 mM).

  • In Vivo Cross-linking:

    • Wash the cells twice with ice-cold PBS.

    • Add fresh, serum-free media or PBS to the cells.

    • Add the this compound stock solution to the cells to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the cross-linking reaction.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with wash buffer.

  • Elution: Elute the cross-linked protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Protocol 2: In Vivo Cross-linking with BS3 followed by Immunoprecipitation

This protocol is a standard procedure for cross-linking cell surface proteins.

Materials:

  • BS3 (Bis[sulfosuccinimidyl] suberate)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the target protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Culture and Treatment: Grow cells to the desired confluency and apply any necessary treatments.

  • Cross-linker Preparation: Immediately before use, dissolve BS3 in PBS (pH 8.0) to the desired final concentration (typically 1-3 mM).

  • In Vivo Cross-linking:

    • Wash the cells twice with ice-cold PBS (pH 8.0).

    • Add the BS3 solution to the cells and incubate for 30 minutes at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis, Immunoprecipitation, Elution, and Analysis: Follow steps 5-8 as described in Protocol 1.

Mandatory Visualization

Signaling Pathway: EGFR Dimerization and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a classic example where in vivo cross-linking is used to study receptor dimerization, a critical step in signal transduction.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer Dimerization (Cross-linking target) Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K STAT STAT EGFR_dimer->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Regulation Akt Akt PI3K->Akt STAT->Nucleus

Caption: EGFR signaling pathway initiated by ligand-induced dimerization.

Experimental Workflow: In Vivo Cross-linking and Mass Spectrometry Analysis

This diagram illustrates a general workflow for identifying protein-protein interactions using in vivo cross-linking followed by mass spectrometry.

Crosslinking_Workflow start Living Cells crosslinking In Vivo Cross-linking (Bis-PEG13-PFP or BS3) start->crosslinking quenching Quenching crosslinking->quenching lysis Cell Lysis quenching->lysis ip Immunoprecipitation (Target Protein) lysis->ip elution Elution of Cross-linked Complexes ip->elution sds_page SDS-PAGE elution->sds_page in_gel_digestion In-gel Digestion (Trypsin) sds_page->in_gel_digestion ms LC-MS/MS Analysis in_gel_digestion->ms data_analysis Data Analysis (Identification of Cross-linked Peptides) ms->data_analysis ppi Protein-Protein Interaction Map data_analysis->ppi

Caption: Workflow for in vivo cross-linking and protein interaction analysis.

Conclusion

The choice between this compound and BS3 for in vivo cross-linking depends on the specific experimental goals.

  • This compound is the preferred choice when enhanced in vivo stability, increased solubility of the cross-linked complex, and reduced immunogenicity are desired. Its more stable PFP ester chemistry may also lead to higher cross-linking yields in the physiological environment. The long, flexible PEG spacer is advantageous for capturing interactions within larger, more dynamic protein complexes.

  • BS3 remains a valuable tool, particularly for cross-linking cell surface proteins where its membrane impermeability is a key advantage. Its shorter, well-defined spacer arm is beneficial for studies where precise distance constraints are important for structural modeling.

For researchers embarking on in vivo cross-linking studies, it is recommended to consider the trade-offs between the enhanced properties offered by PEGylated PFP esters and the well-established performance of traditional reagents like BS3. The optimal choice will ultimately be dictated by the nature of the biological system under investigation and the specific questions being addressed.

References

A Comparative Guide to Analytical Methods for Validating Bis-PEG13-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing drug efficacy. The use of homobifunctional crosslinkers like Bis-PEG13-PFP ester allows for the creation of precisely defined conjugates. However, rigorous analytical validation is paramount to ensure the quality, consistency, and safety of these biotherapeutics. This guide provides an objective comparison of key analytical techniques for validating the conjugation of this compound, complete with experimental data and detailed protocols.

Executive Summary of Analytical Techniques

A variety of analytical methods can be employed to characterize this compound protein conjugates. Each technique offers distinct advantages and provides specific information regarding the success of the conjugation, the degree of PEGylation, and the overall structural integrity of the final product. The choice of method, or combination of methods, will depend on the specific information required.

Analytical Technique Key Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight of the conjugate, degree of PEGylation, identification of conjugation sites, heterogeneity.[1]High sensitivity and accuracy, provides detailed structural information.[1]Polydispersity of PEG can complicate spectra; ESI-MS can be complex to interpret.[1][2]
NMR Spectroscopy (¹H NMR) Quantitative determination of the degree of PEGylation, confirmation of covalent linkage.[3]Non-destructive, highly quantitative.Requires high sample concentration, may not be suitable for very large proteins.
HPLC (SEC & RP-HPLC) Separation of conjugated protein from unreacted protein and excess PEG, analysis of aggregates and isoforms.Robust, well-established, can be used for preparative and analytical purposes.SEC may have limited resolution for species with similar hydrodynamic radii; RP-HPLC can be denaturing.
FTIR Spectroscopy Confirmation of amide bond formation, monitoring reaction kinetics.Relatively simple, can provide real-time reaction monitoring.Provides general structural information, not quantitative for degree of PEGylation.
UV-Vis Spectroscopy Estimation of protein concentration, can be used to monitor the conjugation reaction indirectly.Simple, rapid, widely available.Indirect method for conjugation analysis, susceptible to interference.
Light Scattering (MALS & DLS) Determination of absolute molar mass, size (hydrodynamic radius), and aggregation state of the conjugate.Non-invasive, provides information in solution without the need for standards.Requires specialized equipment, sensitive to sample purity.

In-Depth Comparison and Experimental Protocols

Mass Spectrometry: Unraveling Molecular Identity

Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins, providing precise molecular weight information that directly confirms conjugation.

Comparison of Ionization Techniques:

Technique Resolution Sample Throughput Information Provided Best For
MALDI-TOF MS High resolution for heterogeneous PEGylated peptides.HighAverage molecular weight, degree of PEGylation, distribution of PEGylated species.Rapid analysis of complex mixtures and identifying the extent of PEGylation.
ESI-MS Can be complex and unresolved for highly heterogeneous samples.Lower (often coupled with LC)Accurate mass of intact conjugates, identification of PEGylation sites (with MS/MS).Detailed structural characterization and peptide mapping to pinpoint conjugation sites.

Experimental Protocol: MALDI-TOF MS Analysis

  • Sample Preparation:

    • Dilute the this compound conjugated protein sample to a final concentration of 1-10 µM in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in the same solvent.

  • Sample Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in the appropriate mass range.

    • Optimize laser power and the number of shots to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of this compound molecules. The mass difference between adjacent peaks will correspond to the mass of the Bis-PEG13 moiety.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample PEGylated Protein Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Dry Air Dry (Co-crystallization) Spot->Dry MS MALDI-TOF MS Analysis Dry->MS Spectrum Mass Spectrum MS->Spectrum HNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Lyophilized PEG-Protein Dissolve Dissolve Sample Sample->Dissolve Solvent D₂O with Internal Standard Solvent->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate PEG and Protein Signals Process->Integrate Calculate Calculate Degree of PEGylation Integrate->Calculate HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis Sample Conjugate Sample Dissolve Dissolve Sample in Mobile Phase Sample->Dissolve MobilePhase Mobile Phase MobilePhase->Dissolve Inject Inject onto HPLC Column Dissolve->Inject Separate Separation based on Size/Hydrophobicity Inject->Separate Detect UV/RI Detection Separate->Detect Chromatogram Chromatogram Detect->Chromatogram

References

A Comparative Guide to Amine-Reactive Cross-linkers for SDS-PAGE Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in studying protein-protein interactions, stabilizing protein complexes, and preparing bioconjugates. This guide provides an objective comparison of Bis-PEG13-PFP ester and two common alternatives, N-hydroxysuccinimide (NHS) esters and glutaraldehyde, with a focus on their characterization by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

The efficiency and specificity of a cross-linker directly impact the nature of the resulting products and their subsequent analysis. Understanding the chemical properties, reaction mechanisms, and performance of different cross-linkers is paramount for obtaining reliable and reproducible results. This guide presents a comparative analysis of three widely used amine-reactive cross-linking strategies, supported by experimental protocols and data to aid in the selection of the optimal reagent for your research needs.

Performance Comparison of Cross-linking Agents

The choice of cross-linker can significantly influence the outcome of a cross-linking experiment. Factors such as reactivity, stability, specificity, and the chemical nature of the spacer arm all play a role in the efficiency of the reaction and the characteristics of the cross-linked products. Below is a summary of the key performance characteristics of this compound, a generic NHS-ester, and glutaraldehyde.

FeatureThis compoundN-hydroxysuccinimide (NHS) EsterGlutaraldehyde
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterAldehyde
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)[1]Primary amines (e.g., Lysine), with potential side reactions
Reaction pH 7.2 - 9.07.2 - 9.0[2]7.0 - 8.0
Reactivity HighHighVery High
Stability in Aqueous Solution More stable to hydrolysis than NHS esters[3]Prone to hydrolysis, with a half-life of minutes at pH 8[3][4]Can polymerize in solution
Specificity High for primary aminesHigh for primary aminesLower, with potential for side reactions
Spacer Arm PEG13 (hydrophilic)Variable (hydrocarbon or PEG)Short (5-carbon)
Product Homogeneity Generally higher due to increased stabilityCan be lower due to hydrolysisCan be lower due to polymerization and side reactions

Experimental Data: A Comparative Analysis by SDS-PAGE

A study comparing the labeling of a monoclonal antibody with a PFP-activated fluorophore versus an NHS-activated fluorophore demonstrated the dramatic effect of the PFP ester on the reaction's specificity. While the NHS ester resulted in random labeling of lysine residues, the PFP ester showed preferential labeling of the light chain. This suggests that PFP esters can offer greater control over the conjugation site, leading to more homogeneous products, which would be observable as sharper, more defined bands on an SDS-PAGE gel.

Another study compared the efficiency of an NHS ester (BS3) and glutaraldehyde for cross-linking protein complexes. The results indicated that a combination of both cross-linkers was more efficient than either used alone, suggesting that they may react with different populations of available amine groups. Glutaraldehyde is known for its high reactivity, which can sometimes lead to the formation of larger, more heterogeneous aggregates that may not enter the resolving gel in SDS-PAGE.

The PEG spacer of the this compound introduces a significant hydrophilic component. When analyzing PEGylated proteins by SDS-PAGE, it is important to note that the PEG moiety can cause the protein to migrate slower than its actual molecular weight would suggest, leading to broader, sometimes smeared bands. Specialized staining techniques, such as Barium Iodide staining, can be employed to specifically visualize the PEGylated species.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and comparable results. Below are representative protocols for protein cross-linking with each of the discussed agents and a specialized SDS-PAGE protocol for analyzing the PEGylated products.

Protocol 1: Protein Cross-linking with this compound
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0) to a final concentration of 1-5 mg/mL.

  • Cross-linker Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a 10-20 mM stock solution.

  • Cross-linking Reaction: Add a 10- to 50-fold molar excess of the dissolved cross-linker to the protein solution. The optimal ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE.

Protocol 2: Protein Cross-linking with an NHS-Ester
  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • Cross-linker Preparation: Dissolve the NHS-ester cross-linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a 10-20 mM stock solution immediately before use.

  • Cross-linking Reaction: Add a 10- to 50-fold molar excess of the cross-linker to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction as described in Protocol 1.

  • Analysis: Analyze the cross-linked products by SDS-PAGE.

Protocol 3: Protein Cross-linking with Glutaraldehyde
  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • Cross-linker Preparation: Prepare a fresh solution of glutaraldehyde in the reaction buffer.

  • Cross-linking Reaction: Add glutaraldehyde to the protein solution to a final concentration of 0.05-0.5% (v/v). The optimal concentration and incubation time should be determined empirically.

  • Incubation: Incubate for 5-15 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.

  • Analysis: Analyze the reaction products by SDS-PAGE.

Protocol 4: SDS-PAGE and Staining for PEGylated Proteins
  • Sample Preparation: Mix the cross-linked protein sample with 2x Laemmli sample buffer. Heat the samples at 70°C for 10 minutes. Avoid boiling, as it can cause aggregation of PEGylated proteins.

  • Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights of the cross-linked products. Run the gel according to standard procedures.

  • Coomassie Blue Staining (for total protein):

    • After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes.

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.

    • Destain the gel in a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible against a clear background.

  • Barium Iodide Staining (for PEG):

    • After electrophoresis, rinse the gel with deionized water.

    • Incubate the gel in a 5% (w/v) barium chloride solution for 10 minutes.

    • Rinse the gel briefly with deionized water.

    • Incubate the gel in a 0.1 M iodine solution for 10-15 minutes. PEGylated proteins will appear as lightly stained bands against a dark background.

Visualizing Experimental Workflows and Reaction Mechanisms

To further clarify the experimental process and the underlying chemical reactions, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Sample (Amine-free buffer) crosslinking Cross-linking Reaction (Incubate at RT or 4°C) protein_prep->crosslinking crosslinker_prep Cross-linker Stock (e.g., this compound in DMSO) crosslinker_prep->crosslinking quenching Quenching (Add Tris buffer) crosslinking->quenching sds_page SDS-PAGE quenching->sds_page staining Staining (Coomassie & Barium Iodide) sds_page->staining analysis Data Analysis (Densitometry) staining->analysis

Experimental workflow for cross-linking and SDS-PAGE analysis.

reaction_mechanisms cluster_pfp This compound Reaction cluster_nhs NHS Ester Reaction cluster_glutaraldehyde Glutaraldehyde Reaction pfp_struct Protein-NH₂ + PFP-PEG-PFP pfp_product Protein-NH-CO-PEG-CO-NH-Protein + 2 PFP-OH pfp_struct->pfp_product Nucleophilic Acyl Substitution nhs_struct Protein-NH₂ + NHS-Linker-NHS nhs_product Protein-NH-CO-Linker-CO-NH-Protein + 2 NHS-OH nhs_struct->nhs_product Nucleophilic Acyl Substitution g_struct Protein-NH₂ + OHC-(CH₂)₃-CHO g_product Protein-N=CH-(CH₂)₃-CH=N-Protein (Schiff Base) g_struct->g_product Condensation

Comparison of amine-reactive cross-linking mechanisms.

References

A Head-to-Head Comparison: Alternative Crosslinkers to Bis-PEG13-PFP Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking reagent is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the resulting conjugate. Bis-PEG13-PFP ester, a homobifunctional crosslinker, is valued for its long, hydrophilic polyethylene glycol (PEG) spacer and its amine-reactive pentafluorophenyl (PFP) esters. However, a thorough understanding of its performance relative to other available crosslinkers is essential for optimizing specific applications. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound offers the advantage of a highly reactive PFP ester, which is generally more stable against hydrolysis than the more common N-hydroxysuccinimide (NHS) ester. This enhanced stability can lead to more efficient reactions, particularly in aqueous environments. However, alternative crosslinkers, such as those based on NHS or tetrafluorophenyl (TFP) esters, present their own set of advantages in terms of reactivity, cost, and familiarity to the research community. The selection of the optimal crosslinker is therefore application-dependent, balancing the need for stability, reactivity, and specificity.

Comparative Analysis of Amine-Reactive Homobifunctional Crosslinkers

The primary alternatives to this compound are other homobifunctional crosslinkers with varying reactive groups and spacer arms. The most direct competitors are those with NHS or TFP esters.

Chemical Properties and Reactivity

PFP esters are known to be more resistant to hydrolysis than NHS esters, a significant advantage in aqueous buffers where the competing hydrolysis reaction can reduce conjugation efficiency.[1] While some studies suggest that NHS esters can be more reactive than PFP esters under certain conditions, PFP esters often provide a better overall yield due to their increased stability.[2] TFP esters are also more stable than NHS esters and their reactivity is comparable to PFP esters.[3][4]

Table 1: Comparison of Key Physicochemical Properties of Amine-Reactive Esters

FeaturePFP EsterNHS EsterTFP Ester
Hydrolytic Stability HighLow to ModerateModerate to High
Reactivity with Amines HighHighHigh
Optimal Reaction pH 7.5 - 9.07.0 - 8.57.5 - 9.0
Byproduct PentafluorophenolN-hydroxysuccinimideTetrafluorophenol

Table 2: Hydrolytic Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours[5]
8.6410 minutes
8.0Room TemperatureMinutes

Application-Specific Performance

The choice of crosslinker can have a profound impact on the outcome of specific applications, such as the creation of antibody-drug conjugates (ADCs) or the study of protein-protein interactions.

Antibody-Drug Conjugation (ADC)

In the development of ADCs, the homogeneity and stability of the conjugate are paramount. The use of PFP esters has been shown to increase the light-chain specificity of labeling on monoclonal antibodies compared to NHS esters. This can lead to ADCs with a more defined drug-to-antibody ratio (DAR) and improved properties, such as reduced aggregation and enhanced brightness for fluorescently labeled antibodies.

Table 3: Comparative Performance in Antibody-Fluorophore Conjugate (AFC) Preparation

ParameterPFP Ester-labeled AFCNHS Ester-labeled AFC
Preferential Labeling Site Light ChainHeavy Chain
Aggregation ReducedSignificant
In vitro Brightness ImprovedLower
In vivo Tumor Signal HigherLower

Data synthesized from a study on Panitumumab labeling with a near-infrared fluorophore.

Protein-Protein Interaction Studies

For studying protein-protein interactions, the efficiency of crosslinking is crucial to capture transient interactions. While this compound's long spacer arm is suitable for bridging distant residues, shorter crosslinkers like Disuccinimidyl glutarate (DSG) or Disuccinimidyl suberate (DSS), both NHS esters, are also widely used. The choice between a PEGylated and a non-PEGylated crosslinker can also influence the study of protein dynamics, with PEG linkers showing advantages in capturing dynamic protein conformations.

Experimental Protocols

To ensure an objective comparison, it is crucial to follow standardized protocols. Below are detailed methodologies for a comparative analysis of a PFP-ester and an NHS-ester crosslinker for protein conjugation.

General Protein Conjugation Workflow

The following diagram outlines a generalized workflow for protein conjugation, highlighting the key steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis p1 Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.5-8.0) r1 Add Crosslinker to Protein Solution (Molar Excess: 10-40x) p1->r1 p2 Prepare Crosslinker Stock Solution in Anhydrous Organic Solvent (e.g., DMSO) p2->r1 r2 Incubate at Room Temp (1-2 hours) or 4°C (4-12 hours) r1->r2 c1 Quench Reaction (e.g., with Tris buffer) r2->c1 c2 Purify Conjugate (e.g., Desalting Column, Dialysis) c1->c2 a1 Analyze Conjugate (SDS-PAGE, Mass Spec, HPLC) c2->a1

Caption: Generalized experimental workflow for bioconjugation.

Detailed Methodology for Comparing PFP and NHS Ester Crosslinking Efficiency

Objective: To quantitatively compare the conjugation efficiency of a Bis-PEG-PFP ester with a Bis-PEG-NHS ester of similar molecular weight and spacer arm length.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in PBS, pH 7.5.

  • Bis-PEG-PFP ester (e.g., this compound).

  • Bis-PEG-NHS ester (with a comparable PEG chain length).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.5 (amine-free).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • SDS-PAGE analysis equipment and reagents.

  • Densitometry software for band quantification.

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of BSA in PBS, pH 7.5.

  • Crosslinker Stock Solution Preparation: Immediately before use, prepare 10 mM stock solutions of the Bis-PEG-PFP ester and Bis-PEG-NHS ester in anhydrous DMSO.

  • Crosslinking Reaction:

    • Set up a series of reactions for each crosslinker with varying molar excess ratios (e.g., 10x, 20x, 40x) of crosslinker to protein.

    • Include a no-crosslinker control.

    • Add the appropriate volume of the crosslinker stock solution to the protein solution and mix gently.

    • Incubate all reactions at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Mix the quenched samples with Laemmli sample buffer.

    • Run the samples on an SDS-PAGE gel to separate the monomeric BSA from the crosslinked species.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Data Analysis:

    • Image the gel and quantify the band intensities using densitometry software.

    • Calculate the crosslinking efficiency as the percentage of the initial protein that has shifted to higher molecular weight bands (dimers, trimers, etc.).

Visualizing a Relevant Signaling Pathway: The Ubiquitination Cascade

Crosslinkers are instrumental in studying dynamic cellular processes like the ubiquitination pathway, which is crucial for protein degradation and signaling. The following diagram illustrates the key steps in this pathway.

Ubiquitination_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 PolyUb_Substrate->Substrate Deubiquitination Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation DUBs Deubiquitinating Enzymes (DUBs) DUBs->PolyUb_Substrate

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Conclusion

While this compound is a potent crosslinker with advantages in hydrolytic stability, a comprehensive evaluation of its alternatives is crucial for optimizing specific research and development goals. NHS and TFP esters present viable alternatives with their own distinct performance characteristics. For applications demanding high homogeneity and stability, such as ADC development, the superior stability and selective labeling of PFP esters may be advantageous. For routine protein-protein interaction studies, the well-characterized and widely available NHS esters remain a robust choice. Ultimately, the empirical determination of the optimal crosslinker through comparative experiments, as outlined in this guide, will empower researchers to achieve the most reliable and reproducible results in their bioconjugation endeavors.

References

Revolutionizing Bioconjugation: A Comparative Analysis of Bis-PEG13-PFP Ester Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and stable bioconjugation methods is paramount. The emergence of Bis-PEG13-PFP ester as a homobifunctional crosslinker offers significant advantages over traditional reagents. This guide provides an objective comparison of this compound's performance against other common conjugation chemistries, supported by available experimental data, to inform the selection of the most effective strategy for your research needs.

Pentafluorophenyl (PFP) esters, such as this compound, are amine-reactive reagents that form stable amide bonds with primary and secondary amines on biomolecules. A key advantage of PFP esters is their enhanced resistance to hydrolysis in aqueous solutions compared to the widely used N-hydroxysuccinimide (NHS) esters.[1][2] This increased stability translates to higher reaction efficiency, as the PFP ester remains active for a longer duration, allowing for more complete conjugation.[2]

Quantitative Performance Comparison

While direct head-to-head studies with this compound are limited, the general performance characteristics of PFP esters and other conjugation chemistries can be summarized from various sources. The following table provides a comparative overview of key performance metrics.

FeatureThis compoundNHS EsterMaleimideClick Chemistry (CuAAC/SPAAC)
Target Functional Group Primary/Secondary Amines (e.g., Lysine)Primary/Secondary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azides, Alkynes
Reaction pH 7.2 - 8.5[3]7.0 - 8.06.5 - 7.5[4]4.0 - 12.0 (CuAAC), 4.0 - 11.0 (SPAAC)
Reaction Time 1 - 4 hours at RTMinutes to a few hoursMinutes to a few hours1 - 4 hours (CuAAC), < 1 hour (SPAAC)
Reported Yield/Efficiency High (Qualitative)Variable, susceptible to hydrolysisHigh, >80-96% reported for N-aryl maleimidesVery High, often >90%
Bond Stability Stable Amide BondStable Amide BondStable Thioether Bond (can be reversible)Stable Triazole Ring
Selectivity GoodModerateHigh for ThiolsVery High (Bioorthogonal)

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for PFP ester conjugation and alternative methods.

Protocol 1: Conjugation of a Protein with this compound

This protocol is a general guideline for the conjugation of a protein with this compound. Optimization may be required for specific applications.

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL in amine-free buffer)

  • This compound

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to the desired concentration.

  • Prepare PFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to determine the degree of labeling.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines a typical procedure for labeling a protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (e.g., reduced antibody)

  • Maleimide-functionalized molecule

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA)

  • Quenching solution (e.g., free cysteine or N-ethylmaleimide)

  • Purification column

Procedure:

  • Prepare Protein Solution: Dissolve the thiol-containing protein in the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent and subsequently remove it.

  • Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quenching: Add a quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a typical bioconjugation workflow.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification prep_biomolecule Prepare Biomolecule Solution reaction Mix and Incubate prep_biomolecule->reaction prep_reagent Prepare Conjugation Reagent Solution prep_reagent->reaction quench Quench Reaction reaction->quench purification Purify Conjugate quench->purification characterization Characterize Conjugate purification->characterization

A typical workflow for a bioconjugation experiment.

Signaling Pathways and Logical Relationships

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule and the desired properties of the final conjugate. The following diagram illustrates the decision-making process.

G start Start: Need for Bioconjugation functional_group Identify Available Functional Group on Biomolecule start->functional_group amine Primary/Secondary Amine (e.g., Lysine) functional_group->amine Amine thiol Thiol (e.g., Cysteine) functional_group->thiol Thiol azide_alkyne Azide or Alkyne (Introduced) functional_group->azide_alkyne Bioorthogonal pfp_nhs PFP/NHS Ester Chemistry amine->pfp_nhs maleimide Maleimide Chemistry thiol->maleimide click Click Chemistry azide_alkyne->click end Successful Bioconjugate pfp_nhs->end maleimide->end click->end

Decision tree for selecting a bioconjugation strategy.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Bis-PEG13-PFP ester are paramount to maintaining a safe laboratory environment and ensuring environmental protection. Adherence to correct disposal procedures is a critical component of laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Protective MeasureSpecificationRationale
Eye Protection Chemical safety goggles or glassesTo prevent eye irritation from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any potential dust or vapors.
Hygiene Wash hands thoroughly after handlingTo prevent accidental ingestion or transfer of the chemical.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is a hazardous, halogenated organic waste. A similar compound, Bis-PEG13-NHS ester, is known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound waste must not be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Collection:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound as "Hazardous Halogenated Organic Waste." This includes pure, unused product, reaction mixtures, and any contaminated materials (e.g., weighing paper, pipette tips, gloves).

    • It is crucial to keep halogenated organic wastes separate from non-halogenated wastes to facilitate proper disposal and manage costs[2][3]. Do not mix with acids, bases, or other incompatible chemical waste streams[2][4].

  • Containerization:

    • Place all this compound waste into a designated, leak-proof waste container that is compatible with the chemical. Plastic or glass containers with a secure, threaded cap are generally appropriate.

    • Ensure the container is kept closed except when actively adding waste to it.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name: "this compound" and list all other constituents in the container with their approximate percentages. Do not use abbreviations or chemical formulas.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Record the date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area should be well-ventilated, and the container should be stored in secondary containment to prevent spills.

  • Disposal and Pickup:

    • Do not overfill the waste container; it should be no more than three-quarters full to prevent spills.

    • Once the container is full or if waste has been accumulated for the maximum time allowed by your institution (often 6-12 months), arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a waste pickup. Follow their specific procedures for requesting a collection.

    • Maintain a record of the disposed chemical in your laboratory's chemical inventory.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is Waste Container Available and Correct? B->C D Obtain a Designated Halogenated Waste Container C->D No F Place Waste into Labeled Container C->F Yes E Label Container: 'Hazardous Waste' Full Chemical Names Hazards & Date D->E E->F G Seal Container Securely F->G H Store in Designated Satellite Accumulation Area G->H I Is Container Full or Ready for Disposal? H->I I->H No J Contact EHS/EHRS for Waste Pickup I->J Yes K Update Chemical Inventory Records J->K L End: Compliant Disposal K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate, procedural guidance for the use of Bis-PEG13-PFP ester, a moisture-sensitive, amine-reactive PEGylation reagent. Adherence to these protocols is critical for both personal safety and experimental success.

Chemical and Physical Properties

This compound is a valuable tool in bioconjugation, used to link molecules by reacting with primary and secondary amines.[1][2] Its pentafluorophenyl (PFP) ester groups are less susceptible to hydrolysis than more common N-hydroxysuccinimide (NHS) esters, offering greater efficiency in aqueous solutions.[1][3]

PropertyValueSource
CAS Number 1383567-59-6[4]
Molecular Formula C42H56F10O17
Molecular Weight 1022.87 g/mol
Purity ≥98%
Storage 2-8°C Refrigerator or -20°C with desiccant
Shipping Room temperature in continental US; may vary elsewhere.
Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory hazards is necessary to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety protocols for active esters and PEGylated compounds.

PPE CategoryMinimum RequirementEnhanced Protection (for splash or aerosol risk)Material Recommendation
Eye and Face Protection Safety glasses with side shields.Chemical splash goggles or a face shield worn over safety glasses.Polycarbonate
Hand Protection Disposable nitrile gloves.Double-gloving with nitrile or wearing chemical-resistant gloves (e.g., neoprene) over nitrile gloves.Polyethylene, Ethylene vinyl alcohol (EVOH) for ester resistance.
Body Protection A standard laboratory coat.A chemical-resistant apron or smock over the lab coat.Polyethylene or polypropylene for chemical resistance.
Respiratory Protection Not generally required when handled in a well-ventilated area or chemical fume hood.A NIOSH-certified respirator may be necessary if there is a risk of inhaling dust or aerosols.Organic vapor/particulate respirator.
Foot Protection Closed-toe shoes.Chemical-resistant boots may be required in case of large spills.As per institutional safety guidelines.

Operational Plans: Step-by-Step Guidance

Experimental Workflow: Handling and Conjugation

This compound is moisture-sensitive and its PFP moiety can hydrolyze, rendering it non-reactive. Therefore, it is crucial to handle the reagent with care, avoiding premature exposure to moisture. The following workflow outlines the key steps for its use in a typical bioconjugation reaction.

G Figure 1: Experimental Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Equilibrate vial to room temperature B Weigh reagent immediately before use A->B D Dissolve reagent in anhydrous DMSO or DMF B->D C Prepare amine-free buffer (e.g., PBS) E Add reagent solution to protein in buffer C->E D->E F Incubate at specified temperature and time E->F G Quench reaction (optional, e.g., with Tris) F->G H Purify conjugate via dialysis or gel filtration G->H I Store purified conjugate as per protein protocol H->I G Figure 2: Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal A Collect all waste (unused reagent, contaminated labware, reaction mixtures) B Segregate into solid and liquid waste streams A->B C Use designated, sealed, and compatible waste containers B->C D Label containers clearly: 'Hazardous Chemical Waste' and list contents C->D E Store in a designated secondary containment area D->E F Arrange for pickup and disposal by an approved waste management facility E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-PEG13-PFP ester
Reactant of Route 2
Reactant of Route 2
Bis-PEG13-PFP ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.